2,2-Dichloro-1,3-benzodioxole
Description
Properties
IUPAC Name |
2,2-dichloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNKOUVBELKKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452991 | |
| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-75-9 | |
| Record name | 2,2-Dichloro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1,3-benzodioxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1,3-benzodioxol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dichloro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dichloro-1,3-benzodioxole, a valuable intermediate in the preparation of various agrochemical and pharmaceutical products. This document details established synthetic methodologies, including reaction conditions and yields, and outlines the analytical techniques for its characterization.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been reported in the scientific literature. The most common method involves the direct chlorination of 1,3-benzodioxole, while an alternative approach utilizes catechol carbonate as the starting material.
Method 1: Chlorination of 1,3-Benzodioxole
This method involves the reaction of 1,3-benzodioxole with chlorine gas in the presence of a radical initiator. A detailed experimental protocol is provided in U.S. Patent US20210363127A1.
Experimental Protocol:
To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and benzoyl peroxide (0.05 moles), chlorine gas (2.05 moles) is added at a temperature of 80-90°C over a period of 2 hours. The reaction mixture is then stirred at the same temperature for an additional hour to ensure the completion of the reaction. After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride. The resulting crude this compound in benzotrifluoride can be used directly in subsequent steps or purified further.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 88% |
| Purity | 97% |
Method 2: From Catechol Carbonate
Characterization of this compound
Thorough characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.
It is important to note that while the synthesis of this compound is well-documented, specific, publicly available experimental spectra (¹H NMR, ¹³C NMR, FT-IR, and MS) for this compound are limited. Researchers should perform these analyses to confirm the structure of the synthesized product. Typical spectroscopic data for related 1,3-benzodioxole derivatives can be found in the scientific literature and can be used as a reference.[4]
Expected Spectroscopic Data (Based on related compounds):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzodioxole ring. The chemical shifts and coupling constants of these protons will be indicative of their positions on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzodioxole core. The chemical shift of the dichlorinated carbon at the 2-position will be a key diagnostic peak.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds of the benzodioxole structure. The C-Cl stretching vibrations may also be observable.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (190.00 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Visualizing the Synthesis and Workflow
To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and a general experimental workflow for characterization.
Caption: Synthesis of this compound from 1,3-benzodioxole.
Caption: General experimental workflow for the synthesis and characterization.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dichloro-1,3-benzodioxole. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis and key reactions, and a visualization of its role as a chemical intermediate. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.
Core Physicochemical Data
This compound is a halogenated organic compound with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4] It is recognized for its utility as a chemical intermediate, particularly in the synthesis of agrochemical and pharmaceutical products, and as a protecting group in carbohydrate chemistry.[5][6][7][8]
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 2032-75-9 | [1][2][4][9][10] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |
| Molecular Weight | 191.01 g/mol | [1][2][3][4] |
| Density | 1.54 g/cm³ | [1][2] |
| Boiling Point | 214.9°C at 760 mmHg (215°C) | [1][2] |
| Flash Point | 85°C (85.1°C) | [1][2] |
| Refractive Index | 1.605 | [1] |
| LogP | 2.54670 | [1] |
| Vapor Pressure | 0.223 mmHg at 25°C | [1] |
| Sensitivity | Moisture sensitive | [2] |
Experimental Protocols
Detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to 2,2-difluoro-1,3-benzodioxole are outlined below.
Synthesis of this compound
This compound can be prepared by the chlorination of 1,3-benzodioxole. One method involves reacting 1,3-benzodioxole with chlorine gas in the presence of a radical initiator and a suitable solvent.[11]
Materials:
-
1,3-benzodioxole (1.0 mole)
-
Benzotrifluoride (2.0 moles)
-
Benzoyl peroxide (0.05 moles)
-
Chlorine gas (2.05 moles)
-
Nitrogen gas
Procedure:
-
A mixture of 1,3-benzodioxole, benzotrifluoride, and benzoyl peroxide is prepared in a reaction vessel.
-
Chlorine gas is added to the mixture at a temperature of 80-90°C over a period of 2 hours.
-
The reaction mixture is stirred at the same temperature for an additional hour to ensure the completion of the reaction.
-
After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride.
-
The resulting crude this compound in benzotrifluoride can be used in the next step without isolation. The reported yield for this procedure is 88% with a purity of 97%.[11]
Alternative methods for synthesizing this compound include the photochlorination of 1,2-methylenedioxybenzene with gaseous chlorine in a chlorinated hydrocarbon solvent in the presence of an organic phosphate like tributyl phosphate.[5] It can also be obtained from pyrocatechol carbonate.[5]
Synthesis of 2,2-Difluoro-1,3-benzodioxole from this compound
A common application of this compound is its use as a precursor for the synthesis of 2,2-difluoro-1,3-benzodioxole, an important intermediate for agrochemicals and pharmaceuticals.[5][6][12] This conversion is achieved through a chlorine-fluorine exchange reaction.
Materials:
-
This compound (1.18 mol, 226 g)
-
Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in a vacuum at 150°C
-
Tetramethylene sulfone (sulfolane)
-
Water
Procedure:
-
A three-necked round-bottom flask equipped with a central stirrer and a vertical condenser is charged with anhydrous KF and this compound.
-
The mixture is heated to 140°C with stirring.
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC).
-
The reaction is considered complete after approximately 8 hours, with a 100% conversion of the starting material.
-
The reaction mixture is then cooled, and 2000 g of water is added to dissolve the salts and the tetramethylene sulfone.
-
The organic phase, which primarily consists of 2,2-difluoro-1,3-benzodioxole, separates out and is purified by distillation.
-
This process yields approximately 155 g (0.98 mol) of pure 2,2-difluoro-1,3-benzodioxole, which corresponds to an 83% yield based on the initial amount of this compound.[5]
The reaction can be catalyzed by substances such as potassium hydrogen fluoride (KHF₂).[5][12] The reaction temperature can range from 80°C to 250°C, with a preferred range of 100°C to 200°C.[5] Polar aprotic solvents like tetramethylene sulfone or acetonitrile are suitable for this reaction.[5][12]
Visualized Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2,2-difluoro-1,3-benzodioxole, highlighting the role of this compound as a key intermediate.
Caption: Synthesis of 2,2-difluoro-1,3-benzodioxole from 1,3-benzodioxole.
References
- 1. This compound | CAS#:2032-75-9 | Chemsrc [chemsrc.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. This compound | 2032-75-9 [chemicalbook.com]
- 10. This compound | 2032-75-9 [amp.chemicalbook.com]
- 11. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2,2-Dichloro-1,3-benzodioxole CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dichloro-1,3-benzodioxole, a significant chemical intermediate. This document collates its chemical identity, physicochemical properties, synthesis protocols, safety information, and applications, with a focus on data relevant to research and development.
Chemical Identity and Properties
This compound is a halogenated heterocyclic organic compound. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with two chlorine atoms attached to the methylene carbon of the dioxole ring.
CAS Number: 2032-75-9[1][2][3]
Molecular Formula: C₇H₄Cl₂O₂[1][2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Appearance | Colorless liquid | N/A |
| Density | 1.54 g/cm³ | [4] |
| Boiling Point | 215 °C | [4] |
| Flash Point | 85 °C (185 °F) | [4] |
| Solubility | Reacts violently with water | [5] |
| Sensitivity | Moisture sensitive | [4] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). While several patents outline its synthesis, a detailed, publicly available, step-by-step laboratory protocol is not extensively documented in peer-reviewed literature. The most cited method is the photochlorination of 1,3-benzodioxole.
Synthesis Pathway Overview:
References
Spectroscopic Characterization of 2,2-Dichloro-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Chemical Structure:
Molecular Formula: C₇H₄Cl₂O₂[1]
Molecular Weight: 191.01 g/mol [1]
CAS Number: 2032-75-9[1]
2,2-Dichloro-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug development.[2] Accurate spectroscopic characterization is crucial for ensuring the purity and structural integrity of this compound in synthetic applications.[2]
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents predicted mass spectrometry data. The following tables summarize the expected mass-to-charge ratios (m/z) for various adducts, which can be instrumental in the initial identification of the compound via mass spectrometry.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 190.9661 |
| [M+Na]⁺ | 212.9480 |
| [M+K]⁺ | 228.9219 |
| [M+NH₄]⁺ | 207.9926 |
| [M-H]⁻ | 188.9515 |
Data sourced from predictive models.
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for this compound, based on standard methodologies for similar small organic molecules and related benzodioxole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or until a satisfactory signal-to-noise ratio is achieved.
-
-
Processing:
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).
-
3.1.3. ¹³C NMR Acquisition
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Thoroughly mix approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
3.2.2. FTIR Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Presentation: The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
3.3.2. Mass Spectrum Acquisition
-
Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Method:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichloro-1,3-benzodioxole
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of intermediate compounds is paramount. This guide provides a detailed overview of the stability and reactivity of 2,2-Dichloro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical products.
Core Chemical Properties
This compound, with the chemical formula C₇H₄Cl₂O₂, is a halogenated heterocyclic compound. Its molecular structure, featuring a benzene ring fused to a dioxole ring substituted with two chlorine atoms, dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2032-75-9 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Purity (as an intermediate) | 74% - 97% | [2] |
Stability Profile
This compound is a reactive compound with specific stability considerations. Its stability is significantly influenced by the presence of water and heat.
Key Stability Concerns:
-
Hydrolytic Instability : The compound reacts violently with water.[3] This reactivity is due to the presence of the dichloromethylene group, which is susceptible to hydrolysis, likely leading to the formation of catechol and phosgene or their derivatives. This necessitates handling and storage in anhydrous conditions.
-
Thermal Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors.[3] The material is combustible, and containers may explode when heated.[3]
-
Incompatibility with Oxidizing Agents : It is incompatible with oxidizing agents.[3]
-
Stability of the Benzodioxole Ring : The 1,3-benzodioxole moiety itself can be sensitive. Traditional Friedel-Crafts reactions, which employ strong Lewis acids, can lead to the cleavage of the methylenedioxy bridge, resulting in tar formation.[4] The use of milder catalysts like polyphosphoric acid has been proposed to circumvent this issue.[4]
Storage and Handling Recommendations:
Based on its instability, the following storage and handling precautions are recommended:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from water, moist air, heat, sparks, and open flames.[1][3][5]
-
Store in a corrosives area.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.[5]
Reactivity Profile
The reactivity of this compound is centered around the two chlorine atoms, making it a valuable precursor for further chemical transformations.
Halogen Exchange Reactions
The most prominently documented reaction is the fluorine-chlorine exchange to produce 2,2-Difluoro-1,3-benzodioxole, a crucial building block in medicinal and agricultural chemistry.[2][6][7]
Table 2: Summary of Fluorination Reactions of this compound
| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydrogen Fluoride (HF) | None specified | Benzotrifluoride | 0 - 10 | Not specified | [2] |
| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | Tetramethylene sulfone | 140 | 83 | [6][7] |
| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | Acetonitrile | 100 - 200 | Not specified | [6][7] |
Use as a Protecting Group
This compound can be used as a reagent to protect hydroxyl groups in carbohydrate chemistry.[8] The resulting benzodioxole (BDO) group exhibits notable stability under various conditions.
Table 3: Stability of the Benzodioxole (BDO) Protecting Group
| Condition | Stability |
| Basic conditions | Stable |
| Redox conditions | Stable |
| Glycosylation conditions | Stable |
| Acidic conditions (in the presence of a diol) | Cleaved |
This orthogonal stability makes the BDO group a useful tool in the synthesis of complex glycans.[8]
Experimental Protocols
Synthesis of this compound
Method 1: Chlorination with a Radical Initiator
-
Reactants : 1,3-benzodioxole, Chlorine (Cl₂), Benzoyl peroxide (radical initiator).[2]
-
Solvent : Benzotrifluoride.[2]
-
Procedure : Chlorine gas is added to a mixture of 1,3-benzodioxole and benzoyl peroxide in benzotrifluoride at 80-90°C over 2 hours. The reaction mixture is stirred at the same temperature for an additional hour to ensure completion. The crude this compound in benzotrifluoride is then used directly in the next step.[2]
-
Yield : 88% (Purity: 97%).[2]
Method 2: Photochlorination
-
Reactants : 1,2-methylenedioxybenzene, Gaseous chlorine.[6]
-
Catalyst : Tributyl phosphate.[6]
-
Solvent : Chlorinated hydrocarbon.[6]
-
Note : This method is mentioned as a known process for obtaining this compound.[6]
Synthesis of 2,2-Difluoro-1,3-benzodioxole from this compound
Method 1: Using Hydrogen Fluoride
-
Reactants : this compound, Hydrogen fluoride (HF).[2]
-
Procedure : this compound is continuously added to hydrogen fluoride in an autoclave at a temperature of 0°C over 2-3 hours. After the addition is complete, the reaction mass is stirred at 0°C for one hour. Excess hydrogen fluoride is removed by heating the mixture up to 80°C, and any remaining HF is neutralized by washing with a sodium bicarbonate solution.[2]
Method 2: Using Potassium Fluoride
-
Reactants : this compound, Anhydrous Potassium Fluoride (KF).[6][7]
-
Procedure : A mixture of this compound, anhydrous KF, and KHF₂ in tetramethylene sulfone is heated to 140°C with stirring for 8 hours. The reaction progress is monitored by gas chromatography. After completion, the mixture is cooled, and water is added to dissolve the inorganic salts and the solvent. The organic phase, consisting mainly of 2,2-Difluoro-1,3-benzodioxole, is separated and purified by distillation.[6][7]
Visualized Workflows
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of this compound
Caption: Fluorination of this compound
Conclusion
This compound is a versatile but sensitive chemical intermediate. Its high reactivity, particularly in halogen exchange reactions, makes it a valuable precursor for synthesizing fluorinated benzodioxole derivatives. However, its instability towards water and heat necessitates careful handling and storage procedures. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is crucial for its safe and effective use in research and development.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
The Elusive Bio-Signatures of 2,2-Dichloro-1,3-benzodioxole Derivatives: A Technical Overview of a Broader Chemical Family
A notable scarcity of published research exists regarding the specific biological activities of 2,2-Dichloro-1,3-benzodioxole derivatives. This technical guide addresses this gap by providing a comprehensive overview of the known biological activities of the broader class of 1,3-benzodioxole derivatives, for which a more substantial body of scientific literature is available. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.
The 1,3-benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds.[1] Research has revealed a spectrum of activities for derivatives of this core structure, including anti-tumor, antimicrobial, and enzyme inhibitory effects. This guide will delve into these activities, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.
Anticancer Activity
Several 1,3-benzodioxole derivatives have demonstrated promising anti-tumor properties.[2] These compounds have been shown to inhibit the growth of various cancer cell lines and, in some cases, promote apoptosis.[2] One area of investigation involves the conjugation of 1,3-benzodioxole derivatives with arsenical precursors, which has been shown to enhance the anti-proliferative properties of these agents.[2] The proposed mechanism for some of these compounds involves the inhibition of the thioredoxin system, leading to induced oxidative stress and subsequent apoptosis in cancer cells.[2]
Quantitative Data for Anticancer Activity of 1,3-Benzodioxole Derivatives
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |
| Peptidyl derivatives | Carcinoma S-180 (in vivo) | Tumor growth inhibition | Active | |
| 6-benzyl-1,3-benzodioxoles | P388, L1210, B16, M5076, MX1 | Antitumor activity | Effective (in vivo) | |
| Chalcone derivatives | MDA-MB-231 | IC50 | 5.24 - 10.39 µM | [3] |
| N¹,N³-disubstituted-thiosemicarbazone | HCT116, HepG2, MCF7 | IC50 | 1.11, 1.74, 7.0 µM | [3] |
| 3,3-dichloro-β-lactams | A431 (squamous cell carcinoma) | IC50 | 30 - 47 µg/mL | [4] |
| 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs | Human A172 | NO formation inhibition | Potent | [5] |
| 3-(trifluoromethyl)phenylthiourea analogs with 3,4-dichloro-phenyl substituent | SW480, SW620, PC3, K-562 | IC50 | 1.5 - 8.9 µM | [6] |
Experimental Protocols: In Vitro Cytotoxicity Assays
A common method to assess the anticancer potential of these compounds is the in vitro cytotoxicity assay. A general protocol involves:
-
Cell Culture: Human tumor cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or NRU (neutral red uptake) assay. The MTT assay measures the metabolic activity of mitochondria, while the NRU assay assesses the integrity of the plasma membrane.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Signaling Pathway: Thioredoxin System Inhibition and Apoptosis Induction
Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole-Arsenical Conjugates.
Antimicrobial Activity
Derivatives of 1,3-benzodioxole have also been investigated for their activity against various microbial pathogens.[1][7]
Quantitative Data for Antimicrobial Activity of 1,3-Benzodioxole Derivatives
| Compound Class | Microorganism(s) | Activity Metric | Value | Reference |
| Peptidyl derivatives | Bacillus subtilis | Growth promotion | Active | [1] |
| Schiff base derivative | E. coli, P. aeruginosa, E. faecalis, MSSA, MRSA | Inhibition (Agar diffusion) | Active against 4/5 strains | [7] |
| Schiff base derivative | E. coli FabH | IC50 | 2.6883 µM | [7] |
| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcal strains | MIC50 | 0.8 - 4.00 µg/mL | |
| Tetrasubstituted 2,5-diketopiperazines | S. aureus, MRSA | MIC | 4 - 8 µM | [8] |
| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, S. aureus, E. faecalis | MIC | 2.5 - 10 µg/ml | [9] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of these compounds is often evaluated using standard methods such as the agar diffusion method or broth microdilution method.
Agar Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Compound Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Broth Microdilution Method:
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Enzyme Inhibition
Certain 1,3-benzodioxole derivatives have been identified as inhibitors of specific enzymes, which is a key mechanism for their therapeutic effects.[2][5][10][11]
Quantitative Data for Enzyme Inhibition by 1,3-Benzodioxole Derivatives
| Compound Class | Enzyme Target | Activity Metric | Value | Reference |
| 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs | iNOS, nNOS, eNOS | Selectivity | High for iNOS | [5] |
| Spirooxindole pyrrolidinyl derivatives | α-glucosidase, α-amylase | Inhibition | Potent | [11][12] |
| Schiff base derivative | E. coli FabH | IC50 | 2.6883 µM | [7] |
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Other Biological Activities
Beyond the major areas highlighted, derivatives of 1,3-benzodioxole have shown other biological activities, including:
-
Anti-hyperlipidemia: Certain derivatives have demonstrated the ability to reduce plasma lipids, including triglycerides and total cholesterol.[2]
-
Antioxidant and Anti-inflammatory Effects: Some compounds have exhibited significant antioxidant and anti-inflammatory activities.[2]
-
Plant Growth Regulation: A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds have been identified as potent auxin receptor agonists, promoting root growth in plants.[13]
Conclusion
While the biological activities of this compound derivatives remain largely unexplored in publicly available literature, the broader family of 1,3-benzodioxole compounds presents a rich and diverse range of biological functions. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities suggest that the 1,3-benzodioxole scaffold is a valuable starting point for the design and development of new therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds, including the specific impact of the 2,2-dichloro substitution, is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Moiety: Unearthing the Early Synthesis of 2,2-Dichloro-1,3-benzodioxole
For researchers, scientists, and professionals in drug development, understanding the historical synthesis of key chemical scaffolds provides a foundational perspective on their evolution and application. This in-depth technical guide delves into the historical context surrounding the discovery and early synthesis of 2,2-Dichloro-1,3-benzodioxole, a precursor to various important compounds.
The journey to understanding and synthesizing this compound began in the early 20th century, with subsequent significant advancements in the mid-1960s. These pioneering efforts laid the groundwork for the utilization of this compound in modern organic synthesis.
Early Synthetic Approaches: A Tale of Two Methodologies
The initial documented synthesis of this compound can be traced back to two primary methods developed decades apart. These approaches, while both yielding the desired product, utilized different starting materials and reaction conditions, reflecting the progression of synthetic chemistry.
The Inaugural Synthesis: Photochlorination of 1,2-Methylenedioxybenzene (1908)
A New Pathway: From Pyrocatechol Carbonate (1963)
Over half a century later, a significant alternative synthesis was reported in a 1963 paper in Chemische Berichte.[1] This method utilized pyrocatechol carbonate as the starting material. The key step in this synthesis is the reaction of catechol carbonate with phosphorus pentachloride (PCl5). This approach offered a different disconnection and showcased the expanding toolkit of synthetic chemists.
Experimental Protocols of a Bygone Era
Reconstructing the precise experimental protocols from these historical publications is challenging due to the limited accessibility of their full texts. However, based on the chemical transformations, we can infer the likely steps and reagents involved.
Inferred Protocol for the Photochlorination of 1,2-Methylenedioxybenzene (Based on 1908 Report)
This protocol is a generalized representation based on the known chemistry of the time.
Objective: To synthesize this compound by photochlorination.
Reagents:
-
1,2-Methylenedioxybenzene
-
Gaseous Chlorine (Cl₂)
-
A suitable inert solvent (e.g., carbon tetrachloride)
Apparatus:
-
A reaction vessel equipped with a gas inlet, a condenser, and a light source (e.g., a mercury-vapor lamp).
Procedure:
-
A solution of 1,2-methylenedioxybenzene in an inert solvent would be prepared in the reaction vessel.
-
Gaseous chlorine would be bubbled through the solution.
-
The reaction mixture would be irradiated with a light source to initiate the radical chain reaction.
-
The progress of the reaction would likely be monitored by the disappearance of the starting material or by observing the change in the physical properties of the reaction mixture.
-
Upon completion, the solvent and any excess chlorine would be removed, likely by distillation.
-
The crude product would then be purified, probably by distillation under reduced pressure or crystallization.
Inferred Protocol for the Reaction of Catechol Carbonate with Phosphorus Pentachloride (Based on 1963 Report)
This protocol is a generalized representation based on the known reactivity of the reagents.
Objective: To synthesize this compound from catechol carbonate.
Reagents:
-
Catechol Carbonate
-
Phosphorus Pentachloride (PCl₅)
-
A suitable inert solvent (e.g., a high-boiling point chlorinated hydrocarbon)
Apparatus:
-
A reaction vessel equipped with a reflux condenser, a dropping funnel, and a means of heating.
Procedure:
-
Catechol carbonate would be dissolved or suspended in an inert solvent in the reaction vessel.
-
Phosphorus pentachloride, either as a solid or in solution, would be added portion-wise or via a dropping funnel to the reaction mixture.
-
The reaction would likely be heated to reflux to drive it to completion. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
-
After the reaction is complete, the mixture would be cooled.
-
The product would be isolated by quenching the reaction mixture, for example, with ice water, followed by extraction with an organic solvent.
-
The organic layer would be washed, dried, and the solvent removed to yield the crude product.
-
Purification would likely be carried out by vacuum distillation or recrystallization.
Quantitative Data from Early Syntheses
| Synthesis Method | Publication Year | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| Photochlorination of 1,2-Methylenedioxybenzene | 1908 | Data not available | Data not available | Data not available |
| From Catechol Carbonate and PCl₅ | 1963 | Data not available | Data not available | Data not available |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two historical synthetic routes to this compound.
Caption: Synthetic pathway via photochlorination (1908).
References
Theoretical Analysis of 2,2-Dichloro-1,3-benzodioxole: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard theoretical methodologies applicable to the structural and vibrational analysis of 2,2-Dichloro-1,3-benzodioxole. While a thorough review of existing scientific literature reveals a notable absence of specific published theoretical studies focused solely on the detailed molecular geometry and vibrational properties of this compound, this paper outlines the robust computational protocols that would be employed for such an investigation. The methodologies described herein are based on established quantum chemical techniques widely used for the analysis of halogenated organic molecules and related benzodioxole derivatives.
Computational Protocol: A Blueprint for Theoretical Analysis
The structural properties and vibrational spectra of this compound can be rigorously investigated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.
A typical computational workflow would involve the following steps:
-
Initial Structure and Conformational Analysis: The starting 3D structure of this compound is constructed. A conformational search may be performed to identify the lowest energy conformer, although the rigid ring system of this molecule limits its conformational flexibility.
-
Geometry Optimization: The molecular geometry is optimized to find the equilibrium structure corresponding to the minimum energy on the potential energy surface. This is a crucial step to obtain accurate predictions of bond lengths, bond angles, and dihedral angles.
-
Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed. This analysis serves two primary purposes:
-
It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational (Infrared and Raman) spectra, which can be compared with experimental data for validation.
-
-
Electronic Property Analysis: Further calculations can be performed on the optimized geometry to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
A standard and effective level of theory for this type of analysis would be the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling a molecule with heteroatoms and potential weak interactions. All calculations would typically be performed assuming the gaseous phase and a temperature of 298.15 K.
Data Presentation: Predicted Structural and Vibrational Parameters
The following tables are structured to present the key quantitative data that would be obtained from the computational protocol described above. As no specific published data for this compound is available, these tables serve as a template for future research.
Table 1: Calculated Geometric Parameters for this compound
| Structural Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (Aromatic Ring) | Data Not Available in Literature |
| C-O | Data Not Available in Literature | |
| C-Cl | Data Not Available in Literature | |
| C-H | Data Not Available in Literature | |
| Bond Angles (°) | O-C-O (Dioxole Ring) | Data Not Available in Literature |
| Cl-C-Cl | Data Not Available in Literature | |
| C-O-C | Data Not Available in Literature | |
| C-C-C (Aromatic Ring) | Data Not Available in Literature | |
| Dihedral Angles (°) | O-C-C-O | Data Not Available in Literature |
| Cl-C-O-C | Data Not Available in Literature |
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| Aromatic C-H Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |
| Aromatic C=C Stretching | Data Not Available in Literature | Ring Stretching Vibrations |
| C-O Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |
| C-Cl Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |
| Dioxole Ring Breathing | Data Not Available in Literature | Ring Deformation |
| C-H Bending (In-plane/Out-of-plane) | Data Not Available in Literature | Wagging/Twisting/Rocking Deformations |
Visualization of the Theoretical Workflow
The logical flow of a theoretical investigation into the structure of a molecule like this compound is depicted in the following diagram. This workflow illustrates the systematic approach from initial model creation to the final analysis of its properties.
Caption: Logical workflow for the theoretical study of molecular structure.
Conclusion and Future Directions
While direct computational studies on this compound are not currently prevalent in the scientific literature, the framework for such an investigation is well-established. The application of Density Functional Theory, as outlined in this guide, would provide valuable insights into the geometric, vibrational, and electronic properties of this molecule. Such data would be of significant interest to researchers in materials science and drug development, where understanding the fundamental structure of chemical building blocks is paramount. Future computational research is encouraged to fill this knowledge gap, and the resulting data would provide a valuable benchmark for both theoretical and experimental studies involving this compound.
2,2-Dichloro-1,3-benzodioxole: A Scoping Guide for Novel Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dichloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, presents itself as a chemical scaffold ripe for exploration in medicinal chemistry and drug discovery. While historically utilized as a synthetic intermediate, its structural features—notably the reactive geminal dichloride and the privileged benzodioxole core—suggest a significant, yet largely untapped, potential for the development of novel therapeutic agents. The 1,3-benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a comprehensive overview of the potential research areas for this compound, detailing its synthetic accessibility, proposing avenues for chemical diversification, and outlining key biological assays to unlock its therapeutic promise. By leveraging the known bioactivities of structurally related compounds, we present a roadmap for investigating this molecule as a versatile starting point for the generation of new chemical entities targeting key signaling pathways implicated in human diseases.
Introduction: The Benzodioxole Scaffold and the Opportunity of the Gem-Dichloro Moiety
The 1,3-benzodioxole ring system is a prevalent structural motif in a multitude of pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been reported to interact with a diverse set of biological targets, highlighting its status as a "privileged structure" in drug discovery.
This compound offers a unique entry point into this chemical space. The gem-dichloro group serves as a versatile chemical handle for a variety of transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will explore potential therapeutic applications based on the known activities of related benzodioxole compounds, including the inhibition of tubulin polymerization, cyclooxygenase (COX) enzymes, and protein kinases, as well as the modulation of cytochrome P450 activity.
Synthesis and Chemical Reactivity
Synthesis of this compound
The primary synthetic routes to this compound involve the reaction of catechol with a one-carbon electrophile.
-
From Catechol and Carbon Tetrachloride: A common laboratory-scale synthesis involves the reaction of catechol with carbon tetrachloride in the presence of a base.
-
From Catechol and Phosgene Derivatives: Alternatively, phosgene or its equivalents can be reacted with catechol to form a cyclic carbonate, which is then chlorinated.
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for this compound.
Reactivity of the Gem-Dichloro Group: A Gateway to Derivatization
The electrophilic carbon of the gem-dichloro group is susceptible to nucleophilic attack, making it an ideal site for chemical modification. This reactivity allows for the generation of diverse libraries of 2,2-disubstituted-1,3-benzodioxole derivatives.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a wide range of functional groups.
-
Fluorination: A well-documented application is the conversion to 2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3]
-
Cross-Coupling Reactions: While not extensively reported for this specific molecule, the gem-dichloro motif could potentially participate in modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, opening up avenues for the introduction of aryl, alkynyl, and amino moieties.
The proposed derivatization strategy is outlined in the following diagram:
Caption: Proposed derivatization pathways for this compound.
Potential Research Areas and Therapeutic Targets
Based on the established pharmacology of the 1,3-benzodioxole scaffold, several high-potential research avenues can be proposed for derivatives of this compound.
Anticancer Drug Development
Several 1,3-benzodioxole derivatives have been identified as inhibitors of tubulin polymerization, a validated mechanism for anticancer therapy.[4][5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Hypothesis: Novel derivatives of this compound can be designed to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule formation.
-
Research Plan:
-
Synthesize a library of 2,2-disubstituted-1,3-benzodioxoles.
-
Screen the library for inhibition of tubulin polymerization in vitro.
-
Evaluate the cytotoxicity of lead compounds against a panel of cancer cell lines.
-
Investigate the mechanism of action, including cell cycle analysis and apoptosis assays.
-
Caption: Proposed mechanism of action for benzodioxole-based tubulin inhibitors.
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 1,3-benzodioxole scaffold has been incorporated into potent kinase inhibitors, such as the c-Src/Abl inhibitor AZD0530.[7]
-
Hypothesis: The this compound core can be elaborated to generate selective inhibitors of oncogenic kinases.
-
Research Plan:
-
Design and synthesize derivatives targeting the ATP-binding pocket of specific kinases (e.g., Src, Abl, EGFR).
-
Perform in vitro kinase inhibition assays to determine IC50 values.
-
Assess the cellular activity of lead compounds by examining the phosphorylation of downstream targets.
-
Evaluate in vivo efficacy in relevant cancer models.
-
References
- 1. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of 1,3-Benzodioxole Derivatives: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a heterocyclic scaffold found in numerous natural products, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and conformational properties have led to the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of 1,3-benzodioxole derivatives, with a focus on their potential in drug discovery and development.
Core Biological Activities and Therapeutic Applications
1,3-Benzodioxole derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[1] Key therapeutic areas include:
-
Anticancer Activity: A significant body of research highlights the potent anti-proliferative effects of 1,3-benzodioxole derivatives against a range of cancer cell lines.[2][3][4] Mechanisms of action include the inhibition of crucial enzyme systems like the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells.[5][6]
-
Anti-hyperlipidemic Effects: Certain derivatives have shown the ability to modulate lipid metabolism, leading to reductions in plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[7]
-
Antioxidant Properties: The 1,3-benzodioxole scaffold contributes to the antioxidant activity of its derivatives, which can scavenge free radicals and protect against oxidative damage.[7]
-
Plant Growth Regulation: Novel 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth and offering potential applications in agriculture.[8]
Synthesis of 1,3-Benzodioxole Derivatives
The synthesis of 1,3-benzodioxole derivatives often starts from commercially available precursors like catechol or safrole.[9][10] A variety of synthetic methodologies are employed to introduce diverse functionalities, enabling the exploration of structure-activity relationships.
A general synthetic approach involves the condensation of catechol with an appropriate methylene source to form the core 1,3-benzodioxole ring.[9] Subsequent modifications can be achieved through various reactions, including:
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is utilized to introduce aryl or heteroaryl substituents, leading to a wide range of derivatives with good to excellent yields.
-
Amide Bond Formation: Coupling of 1,3-benzodioxole carboxylic acids with various amines is a common strategy to generate libraries of amide derivatives for biological screening.
-
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is another efficient method for synthesizing triazole-containing 1,3-benzodioxole derivatives.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of selected 1,3-benzodioxole derivatives from the cited literature.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | A498 (Kidney Cancer) | MDA-MB-231 (Breast Cancer) | Molm-13 (Leukemia) | NB4 (Leukemia) | 4T1 (Breast Cancer) | Reference |
| YL201 | - | - | 4.92 ± 1.09 | - | - | - | [3] |
| 5-Fluorouracil (Control) | - | - | 18.06 ± 2.33 | - | - | - | [3] |
| PZ2 | - | - | - | >10 | >10 | >10 | [5] |
| PFZ2 | - | - | - | 1.80 | 1.40 | 1.50 | [5] |
| HDZ2 | - | - | - | 1.40 | 1.20 | 1.30 | [5] |
| TAZ2 | - | - | - | 1.01 | 0.81 | 1.10 | [5] |
| DAZ2 | - | - | - | 0.80 | 0.50 | 0.70 | [5] |
| MAZ2 | - | - | - | 0.41 | 0.30 | 0.50 | [5] |
Table 2: Synthesis Yields of 1,3-Benzodioxole Derivatives
| Synthetic Step | Product | Yield (%) | Reference |
| Appel conditions on (6-bromobenzo[d][1][11]dioxol-5-yl)methanol | 5-bromo-6-(bromomethyl)benzo[d][1][11]dioxole | 91 | |
| Nucleophilic substitution with NaN3 | 5-(azidomethyl)-6-bromobenzo[d][1][11]dioxole | 88 | |
| Huisgen 1,3-dipolar cycloaddition | 1-((6-bromobenzo[d][1][11]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 | |
| Suzuki-Miyaura coupling | Various 1,3-benzodioxole derivatives (6a-s) | 33-89 | |
| Amide coupling of 3,4-(Methylenedioxy)benzoic acid | N-(3,4-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | 75 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of 1,3-benzodioxole derivatives is crucial for rational drug design. Two key signaling pathways have been identified as targets for these compounds.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major antioxidant system in cells and is often overexpressed in cancer cells.[5] Certain arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit TrxR activity.[5][6] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[5][6]
References
- 1. process.st [process.st]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decision Making in Medicinal Chemistry: The Power of Our Intuition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole
Introduction
2,2-Difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its preparation commonly involves a fluorine-chlorine exchange reaction, starting from the more readily available 2,2-dichloro-1,3-benzodioxole. This application note provides a detailed protocol for this synthesis, focusing on a robust method utilizing potassium fluoride as the fluorinating agent, catalyzed by potassium hydrogen fluoride. The procedure is designed to be efficient, leading to high yields of the desired product.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the chlorine atoms on the dioxole ring of this compound are replaced by fluorine atoms from potassium fluoride. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and achieve the necessary reaction temperature. The addition of a catalyst, such as potassium hydrogen fluoride, is crucial for enhancing the reaction rate and improving the overall yield.[1][3][5]
Experimental Protocol
Materials:
-
This compound
-
Anhydrous potassium fluoride (KF)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetramethylene sulfone (Sulfolane)
-
Water (deionized)
-
Glass three-necked round bottom flask
-
Central stirrer
-
Vertical condenser
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Drying of Reagents: Ensure that the potassium fluoride is anhydrous by drying it in a vacuum oven at 150°C prior to use.[1]
-
Reaction Setup: In a three-necked round bottom flask equipped with a central stirrer and a vertical condenser, add anhydrous potassium fluoride (3.61 mol) and tetramethylene sulfone.
-
Addition of Reactants: To the stirred mixture, add this compound (1.18 mol) and potassium hydrogen fluoride (0.3 g) as a catalyst.[1]
-
Reaction: Heat the reaction mixture to 140°C with constant stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Gas Chromatography (GC), until the starting material is completely consumed. The reaction is typically complete within 7-8 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of water (e.g., 2000 g) to dissolve the inorganic salts and the tetramethylene sulfone.[1]
-
Isolation: The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate. Isolate the organic layer.
-
Purification: Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 226 g (1.18 mol) | [1] |
| Anhydrous Potassium Fluoride | 210 g (3.61 mol) | [1] |
| Potassium Hydrogen Fluoride (Catalyst) | 0.3 g | [1] |
| Reaction Conditions | ||
| Temperature | 140°C | [1] |
| Reaction Time | 7-8 hours | [1] |
| Product | ||
| Isolated Yield of 2,2-difluoro-1,3-benzodioxole | 155 g (0.98 mol) | [1] |
| Molar Yield | 83% | [1] |
| Conversion of this compound | 100% | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
The reaction is conducted at a high temperature; appropriate precautions should be taken to avoid burns.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Cas 1583-59-1,2,2-Difluoro-1,3-benzodioxole | lookchem [lookchem.com]
- 5. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
Application Notes and Protocols: 2,2-Dichloro-1,3-benzodioxole as a Versatile Protecting Group for Diols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2-dichloro-1,3-benzodioxole (DCBZ) as a robust and versatile protecting group for 1,2-diols in organic synthesis. The resulting benzodioxole (BZDO) protected diols exhibit notable stability across a range of reaction conditions and can be efficiently deprotected under mild acidic conditions, highlighting their utility in complex multi-step syntheses.
Introduction
The protection of hydroxyl groups is a fundamental strategy in organic synthesis, particularly in the chemistry of carbohydrates, nucleosides, and other polyhydroxylated natural products. The choice of a suitable protecting group is crucial for the successful synthesis of complex molecules. This compound has emerged as a highly effective reagent for the protection of vicinal diols, forming a stable five-membered cyclic acetal. This benzodioxole protecting group offers a valuable alternative to more conventional diol protecting groups, such as acetonides or benzylidene acetals.
The BZDO group demonstrates high reactivity with a variety of vicinal and even some remote dihydroxyl groups.[1] Its remarkable stability under basic, redox, and various glycosylation conditions makes it an excellent choice for orthogonal synthesis strategies.[1]
Data Presentation
The following tables summarize the quantitative data for the protection of various diols using this compound and the subsequent deprotection to regenerate the diol.
Table 1: Protection of Diols using this compound
| Substrate (Diol) | Reagents and Conditions | Reaction Time | Yield (%) |
| Methyl α-D-mannopyranoside | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 95 |
| 1,2-O-Isopropylidene-α-D-glucofuranose | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 92 |
| Methyl α-D-glucopyranoside | DCBZ, Pyridine, CH₂Cl₂ | 2 h | 89 |
| (S)-1,2,4-Butanetriol | DCBZ, Pyridine, CH₂Cl₂ | 1.5 h | 93 |
| (R)-(-)-1,2-Propanediol | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 96 |
Table 2: Deprotection of Benzodioxole (BZDO) Protected Diols
| Substrate (BZDO-protected diol) | Reagents and Conditions | Reaction Time | Yield (%) |
| BZDO-protected Methyl α-D-mannopyranoside | 80% AcOH(aq) | 2 h | 98 |
| BZDO-protected 1,2-O-Isopropylidene-α-D-glucofuranose | 80% AcOH(aq) | 2 h | 97 |
| BZDO-protected Methyl α-D-glucopyranoside | 80% AcOH(aq) | 3 h | 95 |
| BZDO-protected (S)-1,2,4-Butanetriol | 80% AcOH(aq) | 2.5 h | 96 |
| BZDO-protected (R)-(-)-1,2-Propanediol | 80% AcOH(aq) | 2 h | 99 |
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized from catechol. A common method involves the reaction of catechol with a chlorinating agent. One established method is the photochlorination of 1,2-methylenedioxybenzene. An alternative synthesis route proceeds from pyrocatechol carbonate.
General Protocol for the Protection of Diols
-
Preparation: To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (2.5 equiv) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The solution is cooled to 0 °C, and this compound (1.2 equiv) is added dropwise.
-
Monitoring: The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired benzodioxole-protected diol.
General Protocol for the Deprotection of Benzodioxole-Protected Diols
-
Reaction: The benzodioxole-protected diol is dissolved in 80% aqueous acetic acid (AcOH).
-
Monitoring: The reaction mixture is stirred at room temperature, and the progress of the deprotection is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is co-evaporated with toluene to remove residual acetic acid. The crude product can be purified by silica gel column chromatography if necessary to yield the pure diol.
Mandatory Visualization
Caption: Experimental workflow for the protection and deprotection of diols.
Caption: General reaction schemes for protection and deprotection.
Stability Profile
The benzodioxole (BZDO) protecting group exhibits excellent stability under a variety of conditions, making it suitable for multi-step synthetic sequences.
-
Basic Conditions: The BZDO group is stable to strong bases, allowing for reactions such as saponification of esters in its presence.
-
Redox Conditions: It is compatible with common oxidizing and reducing agents.
-
Glycosylation Conditions: The BZDO group is stable under various glycosylation reaction conditions, which is particularly advantageous in carbohydrate chemistry.[1]
-
Acidic Conditions: The group is readily cleaved under mild acidic conditions, such as aqueous acetic acid, which allows for selective deprotection in the presence of more acid-labile protecting groups.
Conclusion
This compound serves as a highly effective reagent for the protection of 1,2-diols. The resulting benzodioxole protecting group offers a favorable combination of straightforward introduction, robust stability under various synthetic transformations, and mild, efficient cleavage. These characteristics make it a valuable tool for synthetic chemists, particularly in the fields of carbohydrate chemistry and natural product synthesis, enabling the strategic manipulation of complex polyhydroxylated molecules.
References
Application Note: Regioselective Chlorination of 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the efficient and regioselective chlorination of 1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes chlorine gas in a chloroform solvent to yield 5-chloro-1,3-benzodioxole with high selectivity and yield. This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
1,3-Benzodioxole and its derivatives are important structural motifs found in a wide range of biologically active molecules.[1][2] The targeted functionalization of the benzodioxole ring is a critical step in the synthesis of more complex molecules. Chlorination of the aromatic ring, in particular, provides a versatile handle for further chemical transformations. This protocol details a straightforward and high-yielding method for the synthesis of 5-chloro-1,3-benzodioxole.
Data Presentation
The following table summarizes the key quantitative data for the chlorination of 1,3-benzodioxole.
| Parameter | Value | Reference |
| Starting Material | 1,3-Benzodioxole | [3] |
| Product | 5-Chloro-1,3-benzodioxole | [3][4] |
| Molecular Formula | C₇H₅ClO₂ | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| Reagent | Chlorine (Cl₂) | [3] |
| Solvent | Chloroform (CHCl₃) | [3] |
| Reaction Temperature | 35 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | 96.2% | [3] |
Experimental Protocol
This protocol is adapted from the procedure described by Yang Hongjun, et al.[3]
Materials:
-
1,3-Benzodioxole (0.5000 g)
-
Chlorine gas (1.005 g)
-
Chloroform (15 ml total)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.
-
Reagent Preparation: Prepare a solution of 1.005 g of chlorine gas in 5 ml of chloroform in a dropping funnel.
-
Reaction Execution: Slowly add the chlorine gas solution to the stirred solution of 1,3-benzodioxole over approximately 5 minutes. Maintain the reaction temperature at 35 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for 2 hours at 35 °C.
-
Work-up:
-
Wash the reaction mixture twice with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Evaporate the solvent to obtain the crude product. The reported yield for this procedure is 96.2%.[3]
Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for the chlorination of 1,3-benzodioxole.
References
Application Notes and Protocols: 2,2-Dichloro-1,3-benzodioxole as a Key Intermediate in the Synthesis of CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dichloro-1,3-benzodioxole is a pivotal intermediate in pharmaceutical synthesis, primarily serving as a precursor to 2,2-difluoro-1,3-benzodioxole. This fluorinated analogue is a crucial building block in the synthesis of advanced therapeutic agents, most notably the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor. These drugs are instrumental in the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. This document provides detailed application notes and experimental protocols for the synthesis of these pharmaceuticals, starting from this compound.
Introduction
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, known for its favorable bioavailability and metabolic stability.[1] The introduction of a difluoromethylene group at the 2-position of the benzodioxole ring, to form 2,2-difluoro-1,3-benzodioxole, further enhances these properties and provides a key structural element for a new generation of pharmaceuticals.[1][2] this compound is the readily available starting material for the synthesis of this important difluorinated intermediate.[3][4][5][6]
This document outlines the synthetic pathway from this compound to the CFTR modulator Lumacaftor, providing detailed experimental protocols and quantitative data for each key step. Additionally, it describes the mechanism of action of Lumacaftor, which involves the correction of misfolded CFTR protein, and illustrates the relevant signaling pathway.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process:
-
Fluorination: Conversion of this compound to 2,2-difluoro-1,3-benzodioxole.
-
Elaboration to Lumacaftor: A multi-step synthesis to construct the final drug molecule from the difluorinated intermediate.
Experimental Protocols
Stage 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol describes the conversion of this compound to 2,2-difluoro-1,3-benzodioxole via a halogen exchange reaction.
Materials:
-
This compound
-
Anhydrous Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF₂) (catalyst)
-
Tetramethylene sulfone (Sulfolane) (solvent)
-
Water
-
Nitrogen gas
Equipment:
-
Three-necked round bottom flask
-
Central stirrer
-
Vertical condenser
-
Heating mantle
-
Distillation apparatus
-
Into a dry three-necked round bottom flask equipped with a stirrer and condenser, charge anhydrous KF (3.61 mol) and KHF₂ (catalyst, 23 g).
-
Add distilled tetramethylene sulfone (500 g) to the flask.
-
Add this compound (1.18 mol).
-
Heat the mixture to 140°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography. The reaction is typically complete after 8 hours, with 100% conversion of the starting material.[3]
-
Cool the reaction mixture to room temperature.
-
Add water (2000 g) to dissolve the inorganic salts and the solvent.
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Isolate the organic phase and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| This compound | 191.01 | 1.18 | 226 g | - | >98% |
| Potassium Fluoride (KF) | 58.10 | 3.61 | 210 g | - | Anhydrous |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | - | 23 g | - | - |
| Tetramethylene sulfone | - | - | 500 g | - | Distilled |
| 2,2-Difluoro-1,3-benzodioxole | 158.10 | 0.98 | 155 g | 83 | >99% (after distillation) |
Stage 2: Synthesis of Lumacaftor from 2,2-Difluoro-1,3-benzodioxole
This multi-step synthesis involves the formation of a key cyclopropanecarboxylic acid intermediate followed by coupling to an amine moiety.
Part A: Synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid [7]
-
Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile: A solution of 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole in DMSO is added to a slurry of NaCN in DMSO at 30-40°C. The reaction is stirred for 1 hour, followed by a workup with water and MTBE to yield the crude acetonitrile derivative (95% yield), which is used in the next step without further purification.[7]
-
Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarbonitrile: The acetonitrile derivative is heated with 50 wt% aqueous KOH, 1-bromo-2-chloroethane, and a phase-transfer catalyst (Oct₄NBr) at 70°C for 1 hour.[7]
-
Hydrolysis to the carboxylic acid: The cyclopropanecarbonitrile is hydrolyzed using 6 M NaOH in ethanol at 80°C overnight to yield 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid.[7]
Part B: Synthesis of Lumacaftor via Amide Coupling [8]
-
Activation of the carboxylic acid: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid is converted to its acid chloride by reacting with thionyl chloride in toluene at 60-65°C.[8]
-
Amide coupling: The resulting acid chloride is reacted with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid in the presence of a base to form Lumacaftor.[8]
-
Purification: The crude product is purified by recrystallization or chromatography.
Quantitative Data for Amide Coupling Step:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxamide | 253.22 | ~0.038 mol | 9.6 g | - |
| tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate | 317.79 | ~0.031 mol | 10 g | - |
| Palladium acetate | 224.50 | - | 160 mg | - |
| Xantphos | 578.68 | - | 580 mg | - |
| Cesium carbonate | 325.82 | - | 16.5 g | - |
| 1,4-Dioxane | - | - | 100 ml | - |
| Lumacaftor intermediate (tert-butyl ester) | - | - | - | Not specified |
| Lumacaftor | 452.42 | - | - | 85% (from hydrochloride salt) |
Mechanism of Action and Signaling Pathway
Lumacaftor is a CFTR "corrector". In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and degraded by the cell's quality control machinery in the endoplasmic reticulum, preventing it from reaching the cell membrane to function as a chloride ion channel.[1][9] Lumacaftor acts as a chemical chaperone, binding to the misfolded F508del-CFTR protein and assisting in its proper folding and trafficking to the cell surface.[9] Once at the cell surface, another drug, a "potentiator" like Ivacaftor, is often co-administered to enhance the opening of the CFTR channel, allowing for increased chloride ion transport.[9] This helps to restore the proper balance of ions and water on the epithelial surface, thinning the thick, sticky mucus characteristic of cystic fibrosis.
The CFTR protein itself is a cAMP-regulated chloride channel. Its activity is controlled by a signaling pathway initiated by the binding of ligands to G-protein coupled receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of the CFTR protein, which, in the presence of ATP, leads to channel opening.
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
- 4. Functions of the cystic fibrosis transmembrane conductance regulator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
- 9. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
safe handling and storage procedures for 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2,2-Dichloro-1,3-benzodioxole (CAS No. 2032-75-9). The information is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's Safety Data Sheet (SDS).
Safety and Hazard Information
This compound is a flammable solid that causes severe skin burns and eye damage and may cause respiratory irritation. It reacts violently with water.[1] Extreme caution must be exercised when handling this compound.
1.1. GHS Hazard Statements:
-
H228: Flammable solid.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
1.2. Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 2032-75-9 | [2] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| Appearance | Data not available | |
| Hazard Classification | Flammable solid | [2] |
1.3. Personal Protective Equipment (PPE)
| Equipment | Specification | Reference |
| Eye/Face Protection | Tight sealing safety goggles and a face shield. | [3] |
| Skin Protection | Impervious gloves and appropriate protective clothing to prevent skin exposure.[3] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) if exposure limits are exceeded or if irritation is experienced.[3] | |
| Hand Protection | Handle with impervious gloves. |
Handling Protocols
2.1. General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
2.2. Specific Handling Procedures
-
Always work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with water or moist air.[1]
Storage Procedures
Proper storage is critical to maintain the stability and safety of this compound.
3.1. Storage Condition Decision Flowchart
The following diagram provides a logical flow for determining the appropriate storage conditions.
Caption: Decision flowchart for appropriate storage of this compound.
3.2. Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and flame.[1]
-
Store locked up.[1]
-
This compound is moisture-sensitive; never allow it to come into contact with water during storage.
-
It is also light-sensitive.
-
Store away from incompatible materials such as oxidizing agents.[1]
-
The recommended storage temperature is not to exceed 8°C.[2]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention. | |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower.[1] Seek immediate medical attention. Wash contaminated clothing before reuse.[1] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention. | |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention. |
4.2. Fire Fighting Measures
-
Use CO₂, dry chemical, or foam for extinction.[1]
-
Do not use water or foam as the compound reacts violently with water.[1]
-
Wear a self-contained breathing apparatus and full protective gear.[1]
-
Thermal decomposition can lead to the release of irritating gases and vapors.[1]
Application Protocol: Use as a Chemical Intermediate
This compound is often used as an intermediate in the synthesis of other compounds, such as 2,2-Difluoro-1,3-benzodioxole. The following is a generalized protocol based on its use in a chlorine-fluorine exchange reaction.
5.1. Materials and Equipment
-
This compound
-
Potassium fluoride (or other fluorinating agent)
-
Anhydrous polar aprotic solvent (e.g., tetramethylene sulfone, acetonitrile)
-
Catalyst (e.g., potassium hydrogen fluoride)
-
Three-necked round-bottom flask
-
Stirrer
-
Condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
5.2. Experimental Procedure
-
Reaction Setup: Assemble the three-necked flask with a stirrer, condenser, and an inlet for an inert gas. Ensure all glassware is dry.
-
Charging the Reactor: Under an inert atmosphere, charge the flask with the anhydrous solvent, potassium fluoride, and the catalyst.
-
Addition of Reactant: While stirring, add the this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (typically between 100°C and 200°C) and maintain stirring.[4]
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water to dissolve any remaining salts.
-
Extraction and Purification: The organic product can then be separated from the aqueous layer. The crude product can be purified by distillation.
Note: This is a generalized protocol. The specific quantities of reactants, solvent, catalyst, reaction time, and temperature will depend on the specific synthetic route being followed. Always refer to the primary literature for detailed experimental conditions.
Disposal Considerations
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
Application of 2,2-Dichloro-1,3-benzodioxole in Agricultural Chemistry: A Precursor to the Fungicide Fludioxonil
Application Note:
2,2-Dichloro-1,3-benzodioxole is a key chemical intermediate primarily utilized in the synthesis of 2,2-difluoro-1,3-benzodioxole. While not directly applied in agricultural formulations, its significance in agricultural chemistry lies in its role as a precursor to potent agrochemicals. Specifically, the conversion of this compound to its difluoro analogue is a critical step in the industrial production of the broad-spectrum, non-systemic fungicide, fludioxonil.
Fludioxonil, a synthetic phenylpyrrole, is a structural analog of the natural fungicide pyrrolnitrin.[1] It is widely used for seed treatment and foliar applications on a variety of crops, including cereals, fruits, and vegetables, to control a range of fungal pathogens such as Fusarium, Rhizoctonia, Alternaria, and Botrytis cinerea.[1] The synthesis of fludioxonil from this compound underscores the importance of this chlorinated compound in the production of modern crop protection agents.
This document provides detailed protocols for the multi-step synthesis of fludioxonil, starting from this compound, and outlines the fungicide's mechanism of action.
Synthesis of Fludioxonil from this compound
The overall synthetic pathway from this compound to fludioxonil involves several key transformations. The initial step is the fluorination of the dichlorobenzodioxole to produce the corresponding difluoro compound. This is followed by the introduction of a formyl group and subsequent reactions to construct the pyrrole ring of the final fludioxonil molecule.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole from this compound
This procedure describes the fluorine-chlorine exchange reaction to produce 2,2-difluoro-1,3-benzodioxole.
-
Materials:
-
This compound
-
Potassium fluoride (anhydrous)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetramethylene sulfone (sulfolane)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge anhydrous potassium fluoride and a catalytic amount of potassium hydrogen fluoride.
-
Add tetramethylene sulfone as the solvent.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 140-200°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-8 hours.
-
After completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
The organic phase, primarily containing 2,2-difluoro-1,3-benzodioxole, will separate.
-
Isolate the organic phase and purify by distillation.
-
Protocol 2: Synthesis of Fludioxonil from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
This protocol outlines the final steps in the synthesis of fludioxonil.
-
Materials:
-
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium hydroxide
-
Methanol
-
Dilute hydrochloric acid
-
-
Procedure:
-
Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and a catalytic amount of a base like triethylamine in methanol.
-
To this solution, add methyl cyanoacetate and stir at room temperature. This forms an alpha,beta-unsaturated nitrile intermediate.[2]
-
In a separate reaction vessel, cool a solution of the intermediate and p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol to 0-10°C.[3]
-
Slowly add a solution of potassium hydroxide in methanol to the cooled mixture, maintaining the temperature between 0-10°C.[3]
-
After the addition is complete, allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, adjust the pH of the reaction mixture to approximately 8.5 with dilute hydrochloric acid.[3]
-
Add water to precipitate the crude fludioxonil.
-
Collect the solid product by filtration and dry to obtain fludioxonil.[3]
-
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of fludioxonil.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Fluorination | This compound | 2,2-Difluoro-1,3-benzodioxole | 83% | [4] |
| Two-step synthesis from carbaldehyde | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | Fludioxonil | 91.2% | [3] |
| Overall synthesis from catechol | Catechol | Fludioxonil | >45.0% | [5] |
Mechanism of Action of Fludioxonil
Fludioxonil exerts its fungicidal activity by interfering with the signal transduction of the high osmolarity glycerol (HOG) pathway in fungi.[6][7] This pathway is crucial for fungi to adapt to osmotic stress.
The proposed mechanism of action involves the following steps:
-
Inhibition of a Sugar-Metabolizing Enzyme: Fludioxonil inhibits a key enzyme involved in sugar metabolism.[8]
-
Methylglyoxal Accumulation: This inhibition leads to a rapid increase in the cellular concentration of the toxic aldehyde, methylglyoxal.[8][9]
-
Activation of Hybrid Histidine Kinase (HHK): The spike in methylglyoxal activates a fungal-specific hybrid histidine kinase (HHK), which acts as a sensor for this cellular stress.[8][9]
-
Hyperactivation of the HOG Pathway: The activated HHK triggers the hyperactivation of the downstream HOG signaling pathway.[6][7]
-
Uncontrolled Glycerol Synthesis: This leads to the uncontrolled synthesis and accumulation of glycerol within the fungal cell.
-
Cellular Disruption: The excessive intracellular glycerol concentration results in increased turgor pressure, causing the cell to swell and ultimately burst, leading to cell death.
By targeting this fungal-specific pathway, fludioxonil provides effective control of a wide range of plant pathogenic fungi. The unique mode of action also results in a low risk of cross-resistance with other classes of fungicides.[10]
References
- 1. Fludioxonil - Wikipedia [en.wikipedia.org]
- 2. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 3. Fludioxonil synthesis - chemicalbook [chemicalbook.com]
- 4. Distinct transcriptional responses to fludioxonil in Aspergillus fumigatus and its ΔtcsC and Δskn7 mutants reveal a crucial role for Skn7 in the cell wall reorganizations triggered by this antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile - Google Patents [patents.google.com]
- 6. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]
- 9. New mechanism of action found for agricultural pesticide fludioxonil | EurekAlert! [eurekalert.org]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis of 2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-difluoro-1,3-benzodioxole via the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride. This halogen exchange reaction is a critical step in the production of a versatile intermediate used in the development of pharmaceuticals and agrochemicals.[1][2][3][4] The protocols outlined herein are based on established methods and aim to provide a comprehensive guide for laboratory synthesis, including reaction setup, execution, and product purification.
Introduction
2,2-Difluoro-1,3-benzodioxole is a key building block in medicinal chemistry and drug discovery.[5] Its unique electronic properties, conferred by the difluoromethylenedioxy group, make it a valuable moiety in the design of novel therapeutic agents. The benzodioxole structure is known to contribute to favorable bioavailability and low cytotoxicity in drug candidates.[6] Specifically, this compound serves as a crucial intermediate in the synthesis of Kv3 inhibitors and renin inhibitors, which are important in treating neurological disorders and cardiovascular diseases, respectively.[2][7]
The synthesis of 2,2-difluoro-1,3-benzodioxole is most commonly achieved through a nucleophilic fluorination reaction, where the chlorine atoms of this compound are displaced by fluorine atoms from potassium fluoride. This process is often facilitated by a catalyst to enhance reaction rates and yields.
Reaction and Mechanism
The core reaction involves the conversion of a geminal dichloride to a geminal difluoride using potassium fluoride as the fluorinating agent. The reaction can be represented as follows:
Reaction Scheme:
Figure 1: General reaction scheme for the fluorination of this compound.
The reaction proceeds via a nucleophilic substitution mechanism. The efficiency of this halogen exchange is significantly influenced by factors such as the solvent, temperature, and the presence of a catalyst. Aprotic polar solvents are typically employed to solubilize the reactants and facilitate the reaction.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 2,2-difluoro-1,3-benzodioxole based on literature data.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Anhydrous Potassium Fluoride (KF) | 2.0 - 4.0 eq | [3] |
| Catalyst | ||
| Potassium Hydrogen Fluoride (KHF₂) | 0.5 - 50% by weight (relative to starting material) | [1][3] |
| Solvent | ||
| Tetramethylene sulfone (Sulfolane) | - | [3] |
| Acetonitrile | - | [3] |
| Reaction Conditions | ||
| Temperature | 100 - 200 °C | [8] |
| Reaction Time | 7 - 8 hours | [1] |
| Yield | ||
| Isolated Yield of 2,2-difluoro-1,3-benzodioxole | 83% | [1] |
Experimental Protocol
This protocol provides a detailed method for the synthesis of 2,2-difluoro-1,3-benzodioxole.
4.1. Materials and Equipment
-
Reactants: this compound, anhydrous potassium fluoride (KF), potassium hydrogen fluoride (KHF₂).
-
Solvent: Anhydrous tetramethylene sulfone (sulfolane).
-
Glassware: Three-necked round-bottom flask, condenser, mechanical stirrer, dropping funnel, heating mantle with temperature controller, distillation apparatus.
-
Other: Nitrogen or Argon gas supply, vacuum pump.
4.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound is a corrosive and lachrymatory substance. Handle with care.
-
Potassium fluoride and potassium hydrogen fluoride are toxic and corrosive. Avoid inhalation of dust and contact with skin.
-
Sulfolane is a high-boiling point solvent; ensure the apparatus is securely clamped.
4.3. Reaction Setup
Caption: Experimental workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.
4.4. Procedure
-
Drying of Potassium Fluoride: Dry the potassium fluoride in a vacuum oven at 150°C for at least 4 hours to ensure it is anhydrous.[1]
-
Charging the Reactor: To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add anhydrous potassium fluoride (3.61 mol) and potassium hydrogen fluoride (0.3 g).[1]
-
Solvent Addition: Add anhydrous tetramethylene sulfone to the flask.
-
Inert Atmosphere: Purge the apparatus with nitrogen or argon gas.
-
Heating: Heat the stirred mixture to 140°C using a heating mantle.[1]
-
Addition of Starting Material: Slowly add this compound (1.18 mol) to the heated mixture via the dropping funnel over a period of 1 hour.[1]
-
Reaction: Maintain the reaction mixture at 140°C with vigorous stirring for 7-8 hours. The reaction is complete when the starting material is no longer detected by a suitable analytical method (e.g., Gas Chromatography).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water (2000 g) to the flask to dissolve the inorganic salts and the sulfolane.[1]
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
-
Purification:
-
Purify the crude product by distillation under reduced pressure to obtain pure 2,2-difluoro-1,3-benzodioxole. An 83% yield of the isolated pure product can be expected.[1]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the catalyzed fluorination process.
Caption: Logical relationship of components in the catalyzed fluorination reaction.
Conclusion
The reaction of this compound with potassium fluoride provides an effective route to synthesize 2,2-difluoro-1,3-benzodioxole, a valuable intermediate for the pharmaceutical and agrochemical industries. The use of a catalyst, such as potassium hydrogen fluoride, and appropriate reaction conditions are crucial for achieving high yields. The protocol provided in this document offers a detailed guide for the successful laboratory-scale synthesis of this important compound.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. Cas 1583-59-1,2,2-Difluoro-1,3-benzodioxole | lookchem [lookchem.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. 2,2-Difluoro-1,3-benzodioxole_TargetMol [targetmol.com]
- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 7. nbinno.com [nbinno.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Guide to High-Purity Isolation of 2,2-Dichloro-1,3-benzodioxole: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dichloro-1,3-benzodioxole (DCBZ) is a pivotal chemical intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1][2] The purity of DCBZ is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised final product integrity. This guide provides a comprehensive overview of robust purification techniques, including fractional vacuum distillation, anhydrous recrystallization, and flash column chromatography. The protocols are designed with scientific integrity and safety as core principles, addressing the compound's highly water-sensitive and corrosive nature.[3]
Core Principles: Safety and Compound Stability
Before any purification protocol is initiated, a thorough understanding of the hazards associated with this compound is mandatory. The compound's reactivity dictates every aspect of its handling and purification.
1.1. Hazard Analysis and Mitigation
-
Extreme Water Reactivity: DCBZ reacts violently with water.[3] This is the most critical handling parameter. All glassware must be oven- or flame-dried, and all solvents must be strictly anhydrous. Operations should be conducted under an inert atmosphere (Nitrogen or Argon) where feasible.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[3]
-
Combustibility: DCBZ is a combustible material.[3][4] All ignition sources must be eliminated from the work area.
1.2. Mandatory Personal Protective Equipment (PPE)
All manipulations must be performed inside a certified chemical fume hood. The following PPE is required at all times:
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).
-
Flame-retardant lab coat.
Table 1: Emergency Response Summary
| Exposure Type | First Aid Response | Citation |
|---|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. | [3] |
| Fire | Use CO2, dry chemical powder, or alcohol-resistant foam. DO NOT USE WATER. |[3] |
Strategic Approach to Purification
The selection of a purification method is contingent on the scale of the reaction and the impurity profile of the crude material. Common impurities may include unreacted 1,3-benzodioxole, residual solvents, and byproducts from chlorination or moisture-induced degradation.[5][6] A multi-step approach is often the most effective strategy.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 2,2-difluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you optimize your reaction yield and purity.
The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, notably found in therapeutics like Lumacaftor and Tezacaftor for cystic fibrosis. Its synthesis, while established, presents several critical points that can significantly impact the efficiency of the process. This guide focuses on the most prevalent industrial route: the halogen exchange (Halex) reaction starting from 2,2-dichloro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,2-difluoro-1,3-benzodioxole?
There are several established routes, each with its own advantages and challenges:
-
Halogen Exchange (Halex) Reaction: This is the most common industrial method. It involves the fluorination of this compound using a fluoride salt, typically potassium fluoride (KF), often in the presence of a catalyst.[1][2][3] This route is cost-effective but sensitive to reaction conditions.
-
Direct Fluorination of Catechol: This method involves reacting catechol with a geminal difluorinating agent, such as dibromodifluoromethane (CBr₂F₂).[4]
-
From Thionocarbonates: A milder, more recent method involves the fluorination of 1,3-benzodioxol-2-thiones using silver(I) fluoride (AgF), which may be suitable for late-stage fluorination of complex molecules.[5]
-
Using Liquid Hydrogen Fluoride (HF): This method can provide good yields but requires specialized, corrosion-resistant equipment due to the hazardous nature of liquid HF.[2][6]
Q2: My yield is consistently low in the Halex synthesis from this compound. What is the single most common cause?
The most frequent culprit for low yields is the presence of moisture in the reaction. Water can react with the this compound starting material to form pyrocatechol carbonate as a significant byproduct, consuming your reactant and complicating purification.[6] Ensuring the rigorous dryness of your reagents (especially potassium fluoride) and solvent is the most critical step to improving yield.
Troubleshooting Guide: The Halogen Exchange (Halex) Reaction
This section addresses specific problems you may encounter when performing the fluorination of this compound with potassium fluoride.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction for several hours, but GC/TLC analysis shows mostly unreacted this compound. What went wrong?
This issue typically points to three areas: reaction temperature, catalyst inefficiency, or reagent quality.
-
Causality—Insufficient Thermal Energy: The chlorine-fluorine exchange has a significant activation energy. The reaction is typically conducted between 100°C and 200°C.[2] If your temperature is too low, the reaction kinetics will be exceedingly slow.
-
Solution: Gradually increase the reaction temperature to a target of 140-160°C and monitor the progress. Ensure your heating mantle and thermometer are calibrated correctly.
-
-
Causality—Inactive Catalyst: The reaction relies on a catalyst, such as potassium bifluoride (KHF₂), to facilitate the fluoride exchange.[1][2][3] This catalyst can be added directly or generated in situ. If the catalyst is absent or inactive, the reaction will not proceed efficiently.
-
Solution:
-
Direct Addition: Add KHF₂ directly at a loading of 5-20% by weight relative to the this compound.[2]
-
In Situ Generation: The catalyst can be formed from KF in the presence of trace water or a strong acid.[2][6] While convenient, this can be unreliable. For troubleshooting, direct addition is recommended to ensure an effective quantity is present.
-
-
-
Causality—Poor Reagent Quality: Low-quality or wet potassium fluoride will have poor reactivity.
-
Solution: Use spray-dried potassium fluoride or dry standard KF in a vacuum oven at 150°C for several hours before use.[2]
-
Problem 2: Reaction Stalls at ~50% Conversion or Yield is Moderate
Q: My reaction proceeds but seems to stop halfway, leaving a mix of starting material, product, and potentially the mono-fluorinated intermediate. How can I drive it to completion?
This common scenario is often related to stoichiometry, solvent choice, or insufficient reaction time.
-
Causality—Insufficient Fluoride Source: The reaction consumes two equivalents of fluoride for every mole of starting material. As the reaction proceeds, the newly formed potassium chloride (KCl) can coat the surface of the KF particles, reducing their effective surface area and reactivity.
-
Causality—Poor Solvent Performance: The solvent must effectively dissolve the reactants and facilitate the ionic exchange.
-
Solution: High-boiling, polar aprotic solvents are ideal. Tetramethylene sulfone (sulfolane) and acetonitrile are very effective choices.[2] If you are using a different solvent, consider switching to one of these to improve performance.
-
-
Causality—Inadequate Reaction Time: Even under optimal conditions, the reaction can take several hours.
Experimental Protocol: Optimized Halex Synthesis
This protocol is a self-validating system for achieving high yields, based on established literature.[2][3]
Materials:
-
This compound (1.0 mol, 191.0 g)
-
Anhydrous Potassium Fluoride (KF), spray-dried (2.5 mol, 145.3 g)
-
Potassium Bifluoride (KHF₂) (0.1 mol, 7.8 g)
-
Tetramethylene sulfone (Sulfolane), anhydrous (750 mL)
Procedure:
-
Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple for accurate temperature monitoring.
-
Charging Reagents: Under a nitrogen atmosphere, charge the flask with anhydrous KF, KHF₂, and sulfolane.
-
Heating: Begin vigorous stirring and heat the mixture to 140°C.
-
Addition: Once the temperature is stable, add the this compound to the slurry.
-
Reaction: Maintain the reaction temperature at 140°C with vigorous stirring for 8 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC. The reaction is complete when the starting material peak is absent.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 2L of cold water to dissolve the inorganic salts and the sulfolane.
-
Extraction: The product, 2,2-difluoro-1,3-benzodioxole, will separate as an organic phase. Separate this phase. Extract the aqueous phase with a suitable solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic phases.
-
Purification: Wash the combined organic phases with water and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole (B.P. ~130°C).[7] An expected yield is >80%.[2][3]
Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (KF:Substrate) | 2.1:1 to 3:1 | Provides a kinetic driving force and compensates for reagent coating.[2][4] |
| Catalyst (KHF₂) Loading | 5-20 wt% vs. Substrate | Ensures efficient fluoride transfer.[2] |
| Temperature | 140-160°C | Balances reaction rate against potential thermal degradation.[2] |
| Solvent | Sulfolane, Acetonitrile | High-boiling polar aprotic solvents effectively solvate the ionic reagents.[2] |
| Typical Yield | >80% | With optimized conditions, high conversion and yield are achievable.[2][3] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields.
Reaction Mechanism
The catalyzed halogen exchange is believed to proceed through a stepwise nucleophilic substitution.
Caption: Simplified mechanism for the Halex reaction.
References
- 1. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2,2-Dichloro-1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dichloro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Radical Chlorination: This method involves the reaction of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene) with chlorine gas in the presence of a radical initiator, such as AIBN, or under UV light.[1]
-
Photochlorination: This is a variation of radical chlorination where the reaction is initiated by UV light. The reaction is typically carried out in a chlorinated hydrocarbon solvent.
-
Using Phosphorus Pentachloride (PCl₅): This method involves reacting 1,3-benzodioxole with phosphorus pentachloride in a solvent like carbon tetrachloride.[2]
Q2: What are the expected yield and purity for the synthesis of this compound?
A2: The reported yields and purities for the synthesis of this compound can vary depending on the method and reaction conditions. Below is a summary of some reported values:
| Synthesis Method | Reported Yield | Reported Purity | Reference |
| Chlorination with a radical initiator | 88% | 97% (crude) | US20210363127A1 |
| Chlorination with a radical initiator | 80% | 95% | US20210363127A1 |
Q3: How can I purify the crude this compound?
A3: Common purification methods for this compound include:
-
Distillation: Vacuum distillation is a common method to purify the final product.[1]
-
Washing: The crude product can be washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove acidic impurities like hydrogen chloride.[1]
-
Inert Gas Purge: Passing an inert gas, such as nitrogen, through the reaction mixture can help remove dissolved chlorine and hydrogen chloride.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using techniques like GC-MS or TLC. - Verify the quality and reactivity of the chlorinating agent. |
| Sub-optimal Reaction Temperature | - For radical chlorination, ensure the temperature is appropriate for the chosen initiator (e.g., 80-100°C for AIBN).[1] |
| Formation of Side Products | - See the troubleshooting guide for "Presence of Significant Side Products" below. |
| Loss during Work-up | - Ensure efficient extraction of the product from the reaction mixture. - Minimize losses during distillation by using an appropriate vacuum and temperature. |
Problem 2: Presence of Significant Side Products in the Final Product
| Side Product | Identification Method | Potential Cause | Mitigation Strategy |
| 1,3-Benzodioxole (Starting Material) | GC-MS, NMR | Incomplete reaction. | - Increase reaction time. - Ensure the correct stoichiometry of the chlorinating agent. |
| 2-Chloro-1,3-benzodioxole (Mono-chlorinated) | GC-MS, NMR | Insufficient chlorinating agent or short reaction time. | - Increase the amount of chlorinating agent. - Extend the reaction time. |
| Over-chlorinated Products (e.g., on the aromatic ring) | GC-MS, NMR | Excess chlorinating agent or prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Pyrocatechol Carbonate | GC-MS, NMR, IR | Presence of water in the reaction mixture or during work-up.[3][4] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere. |
| Residual Chlorine and HCl | Acid-base titration, GC-Headspace | Byproducts of the chlorination reaction. | - Purge the reaction mixture with an inert gas (e.g., nitrogen) after the reaction is complete.[1] - Wash the organic phase with a mild base solution (e.g., sodium bicarbonate).[1] |
Experimental Protocols
Synthesis of 4-methyl-2,2-dichloro-1,3-benzodioxole using Phosphorus Pentachloride
This protocol is for a related compound and can be adapted for the synthesis of this compound by using 1,3-benzodioxole as the starting material.
-
In a reaction vessel, add 276 g of phosphorus pentachloride to 840 ml of carbon tetrachloride with stirring.
-
Slowly add 160 g of 4-methyl-1,3-benzodioxole dropwise to the mixture. A vigorous evolution of hydrogen chloride will be observed.
-
Towards the end of the reaction, pass 85 g of chlorine gas into the mixture at approximately 20°C.
-
Once the gas evolution ceases, heat the mixture to reflux.
-
After the reaction is complete, recover the phosphorus trichloride and carbon tetrachloride by distillation.
-
The product, 4-methyl-2,2-dichloro-1,3-benzodioxole, can then be obtained by distillation at 98-99°C (22 mbar).[2]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Solubility Challenges of 2,2-Dichloro-1,3-benzodioxole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,2-Dichloro-1,3-benzodioxole in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a chlorinated aromatic compound and is generally characterized by low solubility in aqueous solutions and good solubility in many common organic solvents. Its nonpolar nature makes it more compatible with nonpolar or weakly polar organic solvents, following the principle of "like dissolves like."
Q2: In which organic solvents is this compound known to be soluble?
A2: Based on available data and analogy to structurally similar compounds like dichlorobenzenes and chlorinated phenols, this compound is expected to be soluble in a range of organic solvents.[1][2][3][4][5] It has been used in reactions with polar aprotic solvents such as acetonitrile and tetramethylene sulfone (sulfolane) at concentrations of 10% to 50% (w/w). Qualitative assessments suggest good solubility in:
-
Aromatic Hydrocarbons: Benzene, Toluene
-
Chlorinated Solvents: Chloroform, Dichloromethane
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone
-
Alcohols: Ethanol, Methanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
Q3: Is there any quantitative data available for the solubility of this compound?
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[7][8][9] It is also recommended to store it under an inert atmosphere.[9] This compound can react violently with water, so contact with moisture should be avoided.[7] For handling, it is crucial to use personal protective equipment, including gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood.[7]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound in a desired solvent.
Possible Cause: The chosen solvent may not have the appropriate polarity to effectively dissolve the compound.
Solutions:
-
Consult the Solvent Compatibility Table: Refer to the table below for a summary of suitable solvents.
-
Increase Temperature: Gently heating the solvent while stirring can increase the solubility of the compound. Perform this in a controlled manner, being mindful of the solvent's boiling point and the compound's stability.
-
Use a Co-solvent System: Adding a small amount of a good solvent (in which the compound is highly soluble) to a poor solvent can significantly enhance overall solubility.
Issue 2: Precipitation of this compound from solution upon standing or temperature change.
Possible Cause: The solution may be supersaturated, or the solubility of the compound is highly dependent on temperature.
Solutions:
-
Re-dissolve with gentle heating: If the precipitate is crystalline, gentle heating with stirring may redissolve the compound.
-
Increase the volume of solvent: Adding more solvent will decrease the concentration and may prevent precipitation.
-
Consider a different solvent or solvent mixture: A solvent system with a higher solubilizing capacity for the compound at the desired storage temperature should be selected.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Expected Solubility |
| Polar Aprotic | Acetonitrile | Soluble |
| Tetramethylene sulfone (Sulfolane) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Likely Soluble | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | |
| Chlorinated | Chloroform | Likely Soluble |
| Dichloromethane | Likely Soluble | |
| Aromatic | Toluene | Likely Soluble |
| Benzene | Likely Soluble | |
| Alcohols | Ethanol | Likely Soluble |
| Methanol | Likely Soluble | |
| Ketones | Acetone | Likely Soluble |
| Ethers | Diethyl ether | Likely Soluble |
| Tetrahydrofuran (THF) | Likely Soluble | |
| Aqueous | Water | Insoluble |
Note: "Likely Soluble" is based on the solubility of structurally similar chlorinated aromatic compounds.
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent
This protocol describes a general method for improving the solubility of a hydrophobic compound like this compound in a primarily aqueous system by adding a water-miscible organic co-solvent.
Materials:
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This compound
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Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., Ethanol, DMSO, DMF)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration (e.g., 10-50 mg/mL).
-
In a separate flask, place the desired volume of the primary solvent.
-
While vigorously stirring the primary solvent, slowly add the stock solution of the compound dropwise.
-
Continue stirring for at least 15-30 minutes to ensure complete mixing and dissolution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is solubilized.
Troubleshooting:
-
Precipitation occurs: The proportion of the co-solvent may be too low. Increase the percentage of the co-solvent in the final mixture.
-
Reaction is inhibited: The co-solvent may be interfering with the downstream application (e.g., enzymatic assay). Test different co-solvents or consider alternative solubilization methods.
Protocol 2: Micellar Solubilization using a Surfactant
This method is suitable for preparing aqueous solutions of highly hydrophobic compounds for use in biological assays.
Materials:
-
This compound
-
Surfactant (e.g., Tween® 80, Triton™ X-100)
-
Aqueous buffer
-
Sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). A typical starting concentration is 1-2% (w/v).
-
Add the solid this compound directly to the surfactant solution.
-
Stir the mixture vigorously for several hours at room temperature.
-
If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes.
-
The resulting clear solution contains the compound encapsulated within micelles.
Troubleshooting:
-
Solution remains cloudy: The concentration of the surfactant may be insufficient. Increase the surfactant concentration.
-
Surfactant interferes with assay: Some surfactants can denature proteins or interfere with colorimetric assays. Choose a non-ionic surfactant if possible and run appropriate controls.
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer. The concentration will depend on the desired final concentration of the compound and the stoichiometry of the inclusion complex (often 1:1).
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The formation of the inclusion complex can be slow.
-
The resulting clear solution contains the inclusion complex of the compound and cyclodextrin.
Troubleshooting:
-
Incomplete dissolution: The molar ratio of cyclodextrin to the compound may be too low. Increase the concentration of the cyclodextrin.
-
Cost: Cyclodextrins can be more expensive than other solubilizing agents. This method is often used for research and pharmaceutical applications where cost is less of a concern.
Mandatory Visualizations
Caption: A troubleshooting workflow for overcoming solubility issues with this compound.
Caption: A general experimental workflow for determining the solubility of a compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
managing moisture sensitivity of 2,2-Dichloro-1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive compound 2,2-Dichloro-1,3-benzodioxole.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Reagent Degradation and Inconsistent Reaction Outcomes
Question: My reaction with this compound is giving low yields or unexpected byproducts. How can I be sure my reagent is not degraded?
Answer: this compound is highly sensitive to moisture and will readily hydrolyze.[1] In the presence of even trace amounts of water, it can decompose, leading to inconsistent results. The primary hydrolysis product is pyrocatechol carbonate, which may further degrade to catechol under certain conditions.
Immediate Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your this compound. The pure compound should be a clear liquid. Any cloudiness, discoloration, or presence of solid precipitates may indicate degradation.
-
Odor: A sharp, acidic odor may suggest the formation of hydrogen chloride (HCl) gas due to hydrolysis.
-
Analytical Confirmation: If you suspect degradation, it is advisable to analyze a small sample of the reagent. Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of impurities such as pyrocatechol carbonate or catechol.
Preventative Measures:
-
Proper Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Store in a cool, dry place away from light.
-
Inert Atmosphere Handling: All manipulations of the reagent should be performed under a dry, inert atmosphere using techniques such as a glove box or a Schlenk line.
-
Use of Dry Solvents and Glassware: Ensure all solvents are rigorously dried and degassed before use. All glassware must be oven-dried or flame-dried immediately prior to the experiment to remove any adsorbed moisture.
Issue 2: Difficulty in Handling and Transferring the Reagent
Question: I am finding it challenging to accurately dispense and transfer this moisture-sensitive liquid without exposure to air. What are the best practices?
Answer: Transferring this compound requires specific techniques to prevent exposure to atmospheric moisture.
Recommended Transfer Protocol:
-
Syringe Transfer: Use a dry, gas-tight syringe that has been purged with an inert gas.
-
Septum-Sealed Container: The reagent should be in a flask sealed with a rubber septum.
-
Positive Pressure: Maintain a positive pressure of inert gas in the reagent flask.
-
Procedure:
-
Puncture the septum with the needle of the purged syringe.
-
Draw the desired volume of the liquid into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a "gas buffer" at the needle tip. This prevents the reagent from coming into contact with air upon withdrawal from the flask.
-
Quickly transfer the syringe to the reaction flask (also under a positive inert atmosphere) and inject the reagent.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound when exposed to moisture?
A1: The primary product of hydrolysis is pyrocatechol carbonate. This occurs through the reaction of this compound with water, which also generates hydrogen chloride. Under more forcing conditions or prolonged exposure to water, pyrocatechol carbonate can further hydrolyze to form catechol.
Q2: What are the ideal storage conditions for this compound?
A2: It should be stored in a tightly sealed, amber glass bottle under a dry, inert atmosphere (argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.
Q3: Can I use solvents from a freshly opened bottle without further drying?
A3: It is strongly recommended to dry all solvents, even from a new bottle, before use with this compound. Solvents can absorb moisture from the atmosphere once the seal is broken. Standard procedures for drying solvents, such as distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents), should be followed.
Q4: My reaction is complete. How do I safely quench the unreacted this compound?
A4: Unreacted this compound can be quenched by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate. This should be done in a well-ventilated fume hood, as the quenching process will generate HCl gas. The hydrolysis is exothermic, so slow addition and cooling are important.
Q5: What analytical techniques are suitable for monitoring the progress of a reaction involving this compound?
A5: Thin-Layer Chromatography (TLC) can be used for qualitative monitoring, provided the starting material and products have different Rf values and are stable on the TLC plate. For quantitative analysis and to monitor for potential degradation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable. GC-MS can be particularly useful for identifying both the desired products and any hydrolysis-related impurities.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Solvent/Atmosphere | Expected Stability | Primary Degradation Products |
| Ideal Storage | Anhydrous, under Argon/Nitrogen | High | None |
| Exposure to Air | Humid Atmosphere | Low | Pyrocatechol carbonate, HCl |
| In Reaction | Anhydrous, Aprotic Solvents (e.g., DCM, THF, Toluene) | High | Dependent on reaction conditions |
| In Reaction | Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | Alkoxy-chloro-benzodioxole, Pyrocatechol carbonate |
| Aqueous Workup | Water/Aqueous Solutions | Very Low | Pyrocatechol carbonate, Catechol, HCl |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Inert Atmosphere
Objective: To safely transfer a known quantity of this compound from a storage container to a reaction vessel.
Materials:
-
This compound in a septum-sealed flask
-
Oven-dried or flame-dried reaction flask with a magnetic stir bar and septum
-
Dry, gas-tight syringe with a needle
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or glove box
Methodology:
-
Assemble the reaction flask and purge with inert gas for at least 15-20 minutes. If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles.
-
Maintain a positive pressure of inert gas in the reaction flask, as indicated by the bubbler.
-
Purge the dry syringe with inert gas by drawing and expelling the gas at least five times.
-
With the reagent flask under positive inert gas pressure, carefully pierce the septum with the syringe needle.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw approximately 0.5 mL of inert gas from the headspace of the reagent bottle into the syringe to act as a buffer.
-
Remove the syringe from the reagent bottle and quickly insert the needle through the septum of the reaction flask.
-
Carefully add the this compound to the reaction flask, ensuring the needle tip is below the surface of any solvent in the flask if applicable.
-
Remove the syringe and continue the reaction under a positive pressure of inert gas.
Protocol 2: Protection of a Diol using this compound
Objective: To protect a vicinal diol as a benzodioxole derivative. This protocol is adapted from its use in carbohydrate chemistry.
Materials:
-
Diol-containing substrate
-
This compound
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Oven-dried glassware
-
Inert atmosphere setup (as in Protocol 1)
Methodology:
-
Set up an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere.
-
Dissolve the diol substrate in anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution via a dry, gas-tight syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzodioxole-protected product by flash column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2,2-Dichloro-1,3-benzodioxole
Welcome to the technical support center for troubleshooting NMR (Nuclear Magnetic Resonance) spectroscopy of 2,2-dichloro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected chemical shifts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
¹H NMR: The aromatic protons are expected to appear as a complex multiplet or as two distinct doublets of doublets, characteristic of an ABCD spin system, in the range of δ 7.0-7.5 ppm.
¹³C NMR: The aromatic carbons are expected in the typical aromatic region (δ 110-150 ppm). The C2 carbon, being directly attached to two chlorine atoms, will be significantly deshielded and is expected to appear further downfield, potentially in the range of δ 90-110 ppm.
For comparison, ¹H and ¹³C NMR data for related 1,3-benzodioxole derivatives are summarized in the tables below.
Q2: My observed ¹H NMR spectrum for this compound shows shifts that are significantly different from the expected values. What could be the cause?
A2: Deviations from the expected NMR shifts can arise from several factors. The most common causes include:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts.[1][2][3] Interactions between the solute and the solvent, such as hydrogen bonding or solvent anisotropy, can cause both upfield and downfield shifts.[1][3][4]
-
Presence of Impurities: Impurities from the synthesis or degradation of the compound can introduce extraneous peaks and complicate the spectrum.[5] Common impurities in the synthesis of this compound could include unreacted starting materials like 1,3-benzodioxole or byproducts from chlorination.[6][7]
-
Sample Concentration and Temperature: Variations in sample concentration and the temperature at which the spectrum is acquired can also lead to shifts in the observed resonances.
-
Instrument Calibration: An improperly calibrated NMR spectrometer can lead to inaccurate chemical shift referencing.
Q3: I see unexpected peaks in my NMR spectrum. How can I identify if they are impurities?
A3: Identifying impurity peaks requires a systematic approach:
-
Check the Solvent Peaks: First, identify the residual solvent peaks for the deuterated solvent you used.[8] Common solvents and their residual peaks are well-documented.[8]
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and reagents.[5]
-
Analyze Synthetic Route: Consider the synthetic route used to prepare your compound.[6][9] List potential starting materials, intermediates, and byproducts that could be present as impurities.[7]
-
Perform 2D NMR Experiments: Techniques like COSY, HSQC, and HMBC can help in identifying the connectivity of protons and carbons, which can aid in elucidating the structure of the impurities.
Troubleshooting Guides
Guide 1: Addressing Solvent-Induced Shift Variations
If you suspect that the solvent is causing the unexpected shifts, follow these steps:
-
Record Spectra in Different Solvents: Acquire the NMR spectrum of your compound in at least two different deuterated solvents with varying polarities (e.g., CDCl₃ and DMSO-d₆). Significant changes in chemical shifts between the two spectra would indicate a strong solvent effect.[2][3]
-
Compare with Reference Data: When available, compare your data with literature values obtained in the same solvent.
-
Use a Non-Aromatic Solvent: If your compound is soluble, consider using a non-aromatic solvent like acetone-d₆ or acetonitrile-d₃ to minimize anisotropic effects from aromatic solvents like benzene-d₆.
Guide 2: Identifying and Characterizing Impurities
If you suspect the presence of impurities, this guide will help you in their identification:
-
Purify the Sample: Re-purify your sample using an appropriate technique such as column chromatography, recrystallization, or distillation. Acquire the NMR spectrum of the purified sample and compare it with the original spectrum.
-
Spike the Sample: If you have a suspicion about a specific impurity, add a small amount of the pure suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the corresponding peaks will confirm its presence.
-
Utilize Mass Spectrometry: Couple your NMR analysis with mass spectrometry (e.g., GC-MS or LC-MS) to identify the molecular weights of the components in your sample, which can help in identifying the impurities.
Data Presentation
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 110 - 125 |
| Aromatic C-O | - | 145 - 150 |
| CCl₂ | - | 90 - 110 |
Note: These are estimated values and may vary based on experimental conditions.
Table 2: Common Impurities in the Synthesis of this compound and their ¹H NMR Shifts in CDCl₃
| Impurity | Structure | ¹H Chemical Shift (δ, ppm) |
| 1,3-Benzodioxole | 5.96 (s, 2H), 6.78-6.89 (m, 4H) | |
| Dichloromethane | CH₂Cl₂ | 5.30 (s) |
| Chloroform | CHCl₃ | 7.26 (s) |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS). However, for routine characterization, the residual solvent peak is often used as a reference.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Visualization
Below is a troubleshooting workflow to diagnose unexpected NMR shifts for this compound.
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
- 1. reddit.com [reddit.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting chemical shift | PDF [slideshare.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chlorine-Fluorine Exchange Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the reaction temperature for chlorine-fluorine exchange (Halex) reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My chlorine-fluorine exchange reaction shows very low conversion, even after a prolonged reaction time. What are the likely causes related to temperature?
-
Answer:
-
Insufficient Temperature: Halex reactions are a type of Nucleophilic Aromatic Substitution (SNAr) and often require high temperatures to proceed efficiently.[1][2] The reaction rate may be too slow at lower temperatures.
-
Poor Solubility of Fluoride Salt: The fluoride source, typically potassium fluoride (KF), has low solubility in many organic solvents. Insufficient temperature can exacerbate this issue, limiting the concentration of available fluoride ions in the solution.
-
Inactive Reagents: Fluorinating reagents can degrade if not stored under anhydrous conditions. Ensure your fluoride source and any catalysts are fresh and dry.[3]
-
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature in 10-20°C steps. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature where conversion improves without significant side-product formation.
-
Screen Solvents: Ensure you are using a suitable high-boiling point, polar aprotic solvent such as DMSO, DMF, DMAc, or Sulfolane, which are known to facilitate Halex reactions.[2][4]
-
Add a Phase-Transfer Catalyst (PTC): If the reaction is heterogeneous, a PTC like a quaternary ammonium salt (e.g., tetramethylammonium chloride) or an ionic liquid can significantly improve the solubility of the fluoride salt and accelerate the reaction, even at lower temperatures.[1][4][5]
-
Issue 2: Poor Selectivity and Formation of By-products
-
Question: My reaction is proceeding, but I'm observing significant amounts of unwanted side products. How can temperature be adjusted to improve selectivity?
-
Answer:
-
Excessive Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions such as elimination, decomposition of the starting material or product, or fluorodenitration.[4][6] Selectivity often decreases as temperature increases.[6]
-
Catalyst Decomposition: Phase-transfer catalysts can decompose at very high temperatures, which may halt the desired reaction and introduce impurities. Lowering the temperature can prolong the catalyst's lifetime.[5]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reduce the temperature to a point where the rate of the desired reaction remains acceptable, but the formation of by-products is minimized. This is a critical trade-off in optimization. For example, one study showed that reducing the temperature from 180°C to 140°C required a longer reaction time but limited catalyst decomposition.[5]
-
Optimize Reaction Time: At a given temperature, determine the optimal reaction time. Running the reaction for too long, even at a moderate temperature, can lead to the accumulation of side products.
-
Consider a More Active Catalyst: Using a more efficient PTC may allow you to achieve high conversion at a lower, more selective temperature.
-
Issue 3: Reaction Stalls or Does Not Go to Completion
-
Question: The reaction starts well but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?
-
Answer:
-
Catalyst Degradation: As mentioned, the PTC may not be stable at the reaction temperature over the entire course of the reaction.[5]
-
Reagent Passivation: The surface of the solid potassium fluoride can become coated with the potassium chloride by-product, preventing further reaction. Higher temperatures might overcome this barrier but can also lead to the issues mentioned above.
-
-
Troubleshooting Steps:
-
Verify Catalyst Stability: Check the literature for the thermal stability of your chosen PTC. You may need to select a more robust catalyst or lower the reaction temperature.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maintain good contact between the solid KF and the liquid phase.
-
Use a More Soluble Fluoride Source: Consider using cesium fluoride (CsF) or tetraalkylammonium fluoride salts, which are more soluble than KF, though they are also more expensive.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical temperature range for a chlorine-fluorine exchange (Halex) reaction?
-
A1: Halex reactions are typically conducted at elevated temperatures, generally ranging from 50°C to 250°C.[7] The optimal temperature is highly dependent on the substrate, solvent, fluoride source, and catalyst used. For example, fluorination of activated aromatic systems like dichloronitrobenzene can be run effectively between 140°C and 180°C, while other substrates like 2-fluoropyridines may require temperatures between 100°C and 190°C.[4][5][7]
-
-
Q2: How does increasing the reaction temperature affect the conversion, selectivity, and yield?
-
A2: Generally, increasing the temperature has the following effects:
-
Conversion: Increases, as the reaction rate becomes faster.[6]
-
Selectivity: Often decreases, as higher thermal energy can activate alternative reaction pathways, leading to more by-products.[6]
-
Yield: The effect on yield is a combination of conversion and selectivity. There is often an optimal temperature at which the yield is maximized. Beyond this point, the yield may decrease significantly due to poor selectivity.[6]
-
-
-
Q3: When should I consider using a phase-transfer catalyst (PTC) in my reaction?
-
A3: A PTC is highly recommended when using sparingly soluble alkali metal fluorides like KF.[1] Since these reactions are often heterogeneous (solid-liquid), the PTC facilitates the transfer of fluoride anions from the solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[1]
-
Data Presentation
Table 1: Effect of Temperature on Reaction Time for the Conversion of 1,2-dichloro-4-nitrobenzene
| Temperature (°C) | Reaction Time (minutes) for >99% Conversion |
| 180 | 30 |
| 160 | 120 |
| 140 | 300 |
Data sourced from a study using KF and an ionic liquid phase-transfer catalyst in DMSO.[5]
Table 2: General Temperature Ranges for Chlorine-Fluorine Exchange Reactions
| Substrate Type | Typical Temperature Range (°C) | Notes |
| Activated Aromatics (e.g., nitro-substituted) | 140 - 250 | Often performed with KF in polar aprotic solvents like DMSO or Sulfolane.[4][5] |
| Heteroaromatics (e.g., pyridines) | 50 - 250 | Wide range depending on the specific compound and chlorinating/fluorinating agent.[7][8] |
| Aliphatic Halides | 70 - 100 | Catalytic systems may allow for lower temperatures.[9] |
Experimental Protocols
General Experimental Protocol for a Halex Reaction on an Activated Aromatic Chloride
This protocol is a general guideline and should be adapted based on the specific substrate and safety considerations.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Add spray-dried potassium fluoride (KF, 2-3 equivalents) to the flask.
-
If using, add the phase-transfer catalyst (e.g., tetramethylammonium chloride, 0.1-0.2 equivalents).
-
-
Reaction Setup:
-
Add the anhydrous polar aprotic solvent (e.g., DMSO, DMAc, or Sulfolane).
-
Begin vigorous stirring.
-
Add the chlorinated aromatic starting material (1 equivalent) to the mixture.
-
-
Heating and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 145°C) using an oil bath with a temperature controller.[4]
-
Maintain the reaction at this temperature and monitor its progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts (KCl and excess KF).
-
Wash the collected solids with a suitable organic solvent (e.g., toluene).[4]
-
Combine the filtrate and the washings.
-
Perform an appropriate aqueous wash (e.g., with water or brine) to remove the high-boiling point solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography or distillation, to isolate the desired fluorinated compound.[4]
-
Mandatory Visualization
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Temperature Change [faculty.washington.edu]
- 7. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 8. US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 9. F/Cl Exchange Reactions of Fluoromethanes and Fluoroolefins - ChemistryViews [chemistryviews.org]
preventing degradation of 2,2-Dichloro-1,3-benzodioxole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,2-Dichloro-1,3-benzodioxole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The most common degradation pathway for this compound is hydrolysis. The dichloroacetal group is sensitive to acidic conditions, particularly in the presence of water, which can lead to the formation of catechol and its derivatives, such as pyrocatechol carbonate.[1][2][3]
Q2: Under what conditions is this compound generally stable?
A2: this compound, as a type of acetal, is generally stable under neutral to strongly basic conditions.[4][5][6] It is also stable towards many oxidizing and reducing agents, as well as nucleophiles that are not intended to displace the chloride atoms.[4][7]
Q3: Can I use protic solvents with this compound?
A3: It is highly recommended to use anhydrous aprotic solvents. Protic solvents, especially in combination with acidic catalysts or high temperatures, can facilitate the hydrolysis of the dichlorobenzodioxole ring.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it should be stored in a cool, dry place, away from heat, sparks, and open flames.[8] It is advisable to store it at temperatures not exceeding 8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[8]
Troubleshooting Guides
Issue 1: Low yield and formation of catechol-related byproducts.
Possible Cause: Degradation of the this compound due to the presence of moisture or acidic impurities in the reaction mixture. Water can react with the starting material, especially at elevated temperatures, to form pyrocatechol carbonate.[1][2]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. If necessary, solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Acid Scavengers: If acidic byproducts are generated during the reaction, consider adding a non-nucleophilic base (e.g., proton sponge or hindered amine) to neutralize the acid in situ.
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time. For reactions like fluorination, operating between 100°C and 200°C is a balance between reaction kinetics and minimizing degradation.[1]
Issue 2: The reaction is sluggish or does not proceed to completion.
Possible Cause: While aiming to protect the molecule from degradation by using mild conditions, the reaction may lack sufficient activation energy.
Solutions:
-
Catalyst Optimization: If a catalyst is used, its loading and type should be optimized. For instance, in fluorination reactions with potassium fluoride, the use of a catalyst like potassium hydrogen fluoride (KHF₂) is crucial.[1]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like sulfolane or acetonitrile can be effective for certain transformations.[1]
-
Gradual Temperature Increase: Instead of high initial temperatures, a gradual increase may allow the desired reaction to proceed without causing rapid decomposition of the starting material.
Data Presentation
Table 1: Influence of Reaction Conditions on the Fluorination of this compound.
| Parameter | Condition | Observation | Yield of 2,2-Difluoro-1,3-benzodioxole | Reference |
| Catalyst | None | Sluggish reaction with significant byproduct formation. | Low | [2] |
| KHF₂ (in situ generation from KF and water) | Formation of pyrocatechol carbonate as a byproduct. | Moderate | [1][2] | |
| KHF₂ (added directly) | Controlled reaction, avoids consumption of starting material for catalyst generation. | High (83%) | [1][3] | |
| Temperature | < 100°C | Very slow reaction kinetics. | - | [1] |
| 100°C - 200°C | Optimal balance between reaction rate and stability. | Good | [1] | |
| > 200°C | Increased risk of degradation. | Decreased | [1] | |
| Solvent | Polar Aprotic (e.g., Sulfolane) | Good solubility and reaction medium. | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Reactions Involving this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use anhydrous grade solvents. If not available, dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or calcium hydride for halogenated solvents). Ensure all solid reagents are dried in a vacuum oven or desiccator.
-
Reaction Setup: Charge the reaction flask with this compound and any solid reagents under a positive pressure of inert gas. Add the anhydrous solvent via a syringe or cannula.
-
Reagent Addition: Liquid reagents should be added via a syringe through a septum. If a solution of a reagent is to be added, use a dropping funnel equipped with a gas inlet to maintain the inert atmosphere.
-
Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain the desired reaction temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction to room temperature before quenching. The work-up procedure should be designed to avoid acidic aqueous conditions if the benzodioxole moiety needs to be preserved.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for preventing degradation during reactions.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Acetals as protecting groups [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Catalyst Selection for Reactions Involving 2,2-Dichloro-1,3-benzodioxole
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for chemical reactions involving 2,2-dichloro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prominently documented reaction is the nucleophilic substitution of the chlorine atoms. This includes fluorination to produce 2,2-difluoro-1,3-benzodioxole, a key intermediate in agrochemicals and pharmaceuticals. Hydrolysis to 1,3-benzodioxol-2-one (pyrocatechol carbonate) is another significant reaction, often encountered as a competing side reaction during fluorination. Reactions with other nucleophiles such as amines or alkoxides are also possible but are less documented in readily available literature.
Q2: How do I select a catalyst for the fluorination of this compound?
A2: The catalysts of choice for this halogen exchange reaction are alkali metal hydrogen fluorides.[1][2] Potassium hydrogen fluoride (KHF₂) is the most preferred and commonly cited catalyst for this transformation.[1][3] Other effective catalysts include sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), and rubidium hydrogen fluoride (RbHF₂).[1]
Q3: Can the fluorination catalyst be generated in situ?
A3: Yes, the active catalyst, potassium hydrogen fluoride (KHF₂), can be generated in the reaction mixture. This occurs when using potassium fluoride (KF) in the presence of trace amounts of water. The water reacts with this compound to form 1,3-benzodioxol-2-one and hydrogen chloride (HCl). The HCl then reacts with KF to generate KHF₂ and potassium chloride (KCl).[1][2] Alternatively, a strong anhydrous acid like HCl or HBr can be introduced to the KF mixture to generate the catalyst.[1][3]
Q4: What is the primary side product to be aware of during these reactions?
A4: The primary side product is 1,3-benzodioxol-2-one (pyrocatechol carbonate), which results from the hydrolysis of this compound.[1][2][3] This can be a significant issue if the reaction conditions are not strictly anhydrous.
Q5: Are there catalyst systems for reactions with nucleophiles other than fluoride?
A5: While specific examples for this compound are not abundant in the literature, for analogous nucleophilic substitutions on dihalo compounds, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common PTCs. For reactions involving less reactive nucleophiles, Lewis acids could potentially be used to activate the C-Cl bond towards substitution, although specific examples for this substrate are not readily found.
Troubleshooting Guides
Reaction 1: Fluorination to 2,2-Difluoro-1,3-benzodioxole
Issue 1: Low Yield of 2,2-Difluoro-1,3-benzodioxole
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Ensure the catalyst, such as KHF₂, is dry and of high purity. If generating the catalyst in situ from KF, ensure the KF is anhydrous. The presence of excessive water can lead to the formation of side products.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature is critical. It is typically carried out between 100°C and 200°C.[3] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause degradation of the starting material and product.
-
-
Possible Cause 3: Inefficient Stirring.
-
Solution: The reaction is heterogeneous. Ensure vigorous and efficient stirring to maximize the contact between the solid catalyst and the dissolved substrate.
-
Issue 2: High Levels of 1,3-Benzodioxol-2-one Side Product
-
Possible Cause 1: Presence of Water in Reagents or Solvents.
-
Solution: This is the most common cause of this side product.[1][2] Ensure all reagents, including the this compound, solvent (e.g., sulfolane, acetonitrile), and potassium fluoride (if used), are thoroughly dried before use. Using anhydrous grade solvents and drying solid reagents in a vacuum oven are recommended.
-
-
Possible Cause 2: In situ Catalyst Generation Issues.
-
Solution: While convenient, in situ catalyst generation from KF and water can be difficult to control and may lead to excess hydrolysis. It is often more reliable to add a controlled amount of a dedicated catalyst like KHF₂ directly.[3]
-
Reaction 2: Hydrolysis to 1,3-Benzodioxol-2-one
Issue: Incomplete Hydrolysis
-
Possible Cause 1: Insufficient Water.
-
Solution: Ensure at least a stoichiometric amount of water is present for the hydrolysis reaction. The reaction can be slow, so an excess of water may be required to drive it to completion.
-
-
Possible Cause 2: Inappropriate Catalyst or pH.
-
Solution: While hydrolysis can occur with water alone, particularly at elevated temperatures, the reaction can be facilitated by a catalyst. The presence of a fluoride salt like KF can inadvertently promote hydrolysis through the generation of HCl. For a controlled hydrolysis, a mild acid or base catalyst could be explored, though specific literature recommendations are scarce.
-
Data Presentation
Table 1: Catalyst and Conditions for the Fluorination of this compound
| Catalyst | Catalyst Loading (% w/w to substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KHF₂ | 5 - 20 | Sulfolane | 140 | 8 | 83 | [1] |
| KHF₂ | Not specified | Acetonitrile | 100 - 200 | Not specified | Not specified | [3] |
| NaHF₂ | 0.5 - 50 | Polar aprotic | 80 - 250 | Not specified | Not specified | [1] |
| CsHF₂ | 0.5 - 50 | Polar aprotic | 80 - 250 | Not specified | Not specified | [1] |
| RbHF₂ | 0.5 - 50 | Polar aprotic | 80 - 250 | Not specified | Not specified | [1] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Low Fluorination Yield | Inactive catalyst | Use high-purity, dry catalyst. |
| Suboptimal temperature | Optimize temperature between 100-200°C. | |
| Inefficient stirring | Ensure vigorous agitation. | |
| High Hydrolysis Side Product | Water in reagents/solvents | Use anhydrous reagents and solvents. |
| Uncontrolled in situ catalyst generation | Add KHF₂ directly instead of relying on in situ generation with water. | |
| Incomplete Hydrolysis | Insufficient water | Use a stoichiometric excess of water. |
| Inappropriate catalyst/pH | Consider screening mild acid or base catalysts. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is adapted from a patented procedure.[1]
-
Reagent Preparation:
-
Dry potassium fluoride (KF) under vacuum at 150°C.
-
Ensure this compound and the solvent (tetramethylene sulfone or sulfolane) are anhydrous.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous KF (3.05 equivalents), potassium hydrogen fluoride (KHF₂) (e.g., 10% w/w relative to the starting material), and anhydrous sulfolane.
-
Add this compound (1.0 equivalent) to the mixture.
-
-
Reaction Execution:
-
Heat the stirred mixture to 140°C.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours, showing 100% conversion of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and the sulfolane.
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An organic phase consisting mainly of 2,2-difluoro-1,3-benzodioxole will separate.
-
Isolate the organic phase and purify by distillation to obtain the final product.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.
Caption: Troubleshooting guide for low yield in fluorination reactions.
References
Technical Support Center: Purification of 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 2,2-dichloro-1,3-benzodioxole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Issue 1: Low Purity of the Final Product After Distillation
Question: My final product, this compound, shows significant impurities by GC-MS analysis even after distillation. What are the likely impurities and how can I improve the separation?
Answer: Low purity after distillation is a common challenge and can be attributed to the presence of closely boiling impurities or thermal decomposition of the product.
Potential Impurities:
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Unreacted Starting Material (1,3-benzodioxole): If the initial chlorination reaction did not go to completion.
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Pyrocatechol Carbonate: Forms if water is present in the reaction mixture. This impurity is significantly less volatile than the desired product.
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Aromatically Chlorinated Byproducts: Radical chlorination can be non-selective, leading to the formation of monochloro- or dichloro-isomers on the benzene ring.
-
Solvent Residues: High-boiling point solvents used in the reaction may co-distill with the product if not completely removed beforehand.
Troubleshooting Steps:
-
Optimize Distillation Conditions:
-
Vacuum Distillation: this compound is susceptible to thermal decomposition at its atmospheric boiling point. It is highly recommended to perform the distillation under reduced pressure to lower the boiling point.[1]
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to enhance the separation of closely boiling impurities.
-
Control Heating: Use a stable and uniform heat source (e.g., a heating mantle with a stirrer) to avoid bumping and ensure a steady distillation rate.
-
-
Pre-distillation Wash:
-
Before distillation, wash the crude product with a dilute sodium carbonate or sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash to remove any remaining salts. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
-
Identify Impurities:
-
Utilize GC-MS to identify the impurities present in your crude and distilled product. Comparing the mass spectra with known fragmentation patterns of potential impurities will aid in their identification.
-
Issue 2: Product Decomposition During Distillation
Question: I am observing significant darkening of the distillation residue and a lower than expected yield, suggesting my product is decomposing. How can I prevent this?
Answer: Thermal decomposition is a significant challenge with chlorinated aromatic compounds.
Mitigation Strategies:
-
Use Vacuum Distillation: This is the most effective way to reduce the distillation temperature and minimize thermal degradation.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Once the desired product has been collected, cool the flask promptly.
-
Avoid High Temperatures: If possible, use a lower boiling point azeotrope to facilitate the removal of the product at a lower temperature, although this is not always feasible.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider for the purification of this compound?
A1: The boiling points of the product and potential impurities are critical for designing an effective distillation protocol.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1,3-Benzodioxole (Starting Material) | 122.12 | 172-173 | Lower boiling than the product. |
| This compound (Product) | 191.01 | ~220-230 (est. at atm. pressure) | Prone to decomposition at atmospheric boiling point. Best purified by vacuum distillation. |
| Pyrocatechol (Precursor to impurity) | 110.11 | 245 | Higher boiling than the product.[2][3][4] |
| Pyrocatechol Carbonate (Impurity) | 136.11 | >250 (est.) | Significantly higher boiling than the product. |
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can be used to quantify impurities if their signals are well-resolved from the product's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the product and the absence of impurities with distinct IR absorptions (e.g., hydroxyl groups from pyrocatechol).
Q3: Can I use column chromatography to purify this compound?
A3: While column chromatography is a powerful purification technique, it may be less practical for the large-scale purification of this compound compared to distillation. If distillation fails to remove certain impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) could be employed. However, be aware that some chlorinated compounds can be sensitive to the acidic nature of silica gel.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Fraction Collection:
-
Collect any low-boiling fractions (e.g., residual solvent or unreacted starting material) in a separate receiving flask.
-
As the temperature rises, the main product will begin to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Monitor the purity of the fractions by GC.
-
-
Completion: Once the main fraction has been collected, stop the heating, and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for distillation issues.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. Pyrocatechol, CAS No. 120-80-9 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Pyrocatechol for synthesis 120-80-9 [sigmaaldrich.com]
minimizing by-product formation in 2,2-Dichloro-1,3-benzodioxole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,2-dichloro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via two primary routes:
-
Photochlorination of 1,3-benzodioxole (1,2-methylenedioxybenzene): This method involves the reaction of 1,3-benzodioxole with gaseous chlorine under photochemical conditions.[1]
-
Reaction of Catechol with a Dichloromethylene Source: This route involves the condensation of catechol with a reagent that provides a dichloromethylene group.
Q2: What are the most common by-products in the synthesis of this compound?
A2: The primary by-products depend on the synthetic route and reaction conditions. A common by-product, particularly when moisture is present, is pyrocatechol carbonate .[1][2] In the photochlorination route, incomplete or over-chlorination of the starting material can also lead to impurities.
Q3: How can I detect the presence of by-products in my reaction mixture?
A3: The most effective methods for monitoring reaction progress and identifying by-products are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1] These techniques can separate the components of the reaction mixture and provide information for their identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using GC. - Ensure the reaction is run for a sufficient amount of time. - For photochlorination, ensure adequate UV irradiation. |
| Degradation of the product. | - Maintain the recommended reaction temperature. Avoid excessive heating, as this compound can be sensitive to high temperatures.[1] | |
| Loss of product during workup. | - Optimize the extraction and purification steps. Distillation is a common purification method.[1] | |
| Presence of Pyrocatechol Carbonate in the Product | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1][2] - The reaction of this compound with water forms pyrocatechol carbonate.[1] |
| Presence of Unreacted 1,3-Benzodioxole (in photochlorination route) | Insufficient chlorinating agent. | - Ensure the correct stoichiometry of chlorine gas is used. |
| Inadequate reaction time or UV irradiation. | - Increase the reaction time or the intensity of the UV source. | |
| Product is colored (yellowish) | Formation of phenolic impurities. | - The presence of phenolic compounds can lead to coloration.[3] Purification by distillation or column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound via Photochlorination of 1,3-Benzodioxole
This protocol is based on general descriptions of the photochlorination process.[1]
-
Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a condenser, and a UV lamp, dissolve 1,3-benzodioxole in a suitable chlorinated hydrocarbon solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator, such as AIBN, to the solution.[4]
-
Chlorination: While irradiating the mixture with the UV lamp, bubble chlorine gas through the solution at a controlled rate. The reaction temperature should be maintained between 80-100°C.[4]
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.[4]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Reaction Pathways and Workflows
Caption: Reaction pathway for the synthesis and a major by-product.
Caption: Experimental workflow for synthesis and purification.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2,2-dichloro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction methodologies, yields, and purities, with supporting experimental data from peer-reviewed literature and patents.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation is a critical step in the manufacturing of more complex molecules. The two most prominent methods for its synthesis are the photochlorination of 1,3-benzodioxole and the chlorination of catechol carbonate. This guide will objectively compare these two routes to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Photochlorination of 1,3-Benzodioxole
This widely utilized method involves the free-radical chlorination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene) at the benzylic position. The reaction is typically initiated by UV light or a chemical radical initiator.
Experimental Protocols
General Procedure:
A solution of 1,3-benzodioxole in a suitable solvent is treated with chlorine gas in the presence of a radical initiator. The reaction temperature is controlled to prevent unwanted side reactions. Upon completion, the reaction mixture is typically purged with an inert gas to remove excess chlorine and hydrogen chloride, followed by purification of the product.
Example Protocol 1 (AIBN initiator):
To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles), Azobisisobutyronitrile (AIBN) (0.05%) is added. Chlorine gas (2.05 moles) is then introduced over a period of 3 hours at a temperature of 85-95°C. The mixture is stirred for an additional hour at the same temperature to ensure reaction completion. After cooling to room temperature, nitrogen gas is bubbled through the solution to remove dissolved gases. The crude product can be used directly in the next step or purified by distillation.[1]
Example Protocol 2 (Benzoyl Peroxide initiator):
Chlorine gas (2.05 moles) is added to a mixture of 1,3-benzodioxole (1.0 mole) and benzoyl peroxide (0.05 moles) in benzotrifluoride (2.0 moles) at 80-90°C over 2 hours. The reaction is stirred for an additional hour at this temperature. The workup procedure is similar to the AIBN-initiated reaction.[1]
Data Presentation
| Initiator | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| AIBN | Benzotrifluoride | 85-95 | 88 | 97 | [1] |
| Benzoyl Peroxide | Benzotrifluoride | 80-90 | 88 | 97 | [1] |
| Radical Initiator | Dichlorobenzotrifluoride | Not Specified | Not Specified | Not Specified | [1] |
| Gaseous Chlorine | Chlorinated Hydrocarbon | Not Specified | Not Specified | Not Specified | [2] |
Visualizations
Caption: Experimental workflow for the photochlorination of 1,3-benzodioxole.
Route 2: Chlorination of Catechol Carbonate
An alternative route to this compound proceeds via the chlorination of catechol carbonate (o-phenylene carbonate). This method avoids the direct use of gaseous chlorine on 1,3-benzodioxole.
Experimental Protocols
General Procedure:
This synthesis is a two-step process. First, catechol is reacted with a phosgene equivalent to form catechol carbonate. In the second step, the carbonate is chlorinated to yield the final product. A common chlorinating agent for this type of transformation is phosphorus pentachloride (PCl₅).
Step 1: Synthesis of Catechol Carbonate:
Catechol is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form o-phenylene carbonate.
Step 2: Chlorination of Catechol Carbonate:
Data Presentation
Quantitative data for the yield and purity of this compound synthesized via the chlorination of catechol carbonate is not detailed in the readily available literature.
Visualizations
Caption: Logical workflow for the synthesis from catechol carbonate.
Comparison of Synthesis Routes
| Feature | Photochlorination of 1,3-Benzodioxole | Chlorination of Catechol Carbonate |
| Starting Materials | 1,3-Benzodioxole, Chlorine Gas, Radical Initiator | Catechol, Phosgene (or equivalent), Phosphorus Pentachloride |
| Reagent Handling | Requires handling of toxic chlorine gas. | Involves highly toxic phosgene and corrosive PCl₅. |
| Reaction Conditions | Moderate temperatures (80-95°C). | Likely requires heating for the chlorination step. |
| Yield | Reported yields are high (up to 88%).[1] | Specific yield data is not readily available. |
| Purity | High purity (up to 97%) achievable.[1] | Purity data is not readily available. |
| Scalability | The process is used in industrial settings. | Potentially scalable, but handling of hazardous materials is a key consideration. |
| Byproducts | Hydrogen chloride is a major byproduct. | Byproducts of the PCl₅ reaction include phosphorus oxychloride (POCl₃). |
Conclusion
The photochlorination of 1,3-benzodioxole is a well-documented and high-yielding method for the synthesis of this compound. The availability of detailed experimental protocols and quantitative data makes it a reliable choice for researchers.
The route starting from catechol and proceeding through catechol carbonate presents a viable alternative. However, the lack of readily available, detailed experimental data for the final chlorination step makes a direct quantitative comparison challenging. The handling of highly toxic and corrosive reagents like phosgene and phosphorus pentachloride is a significant consideration for this route.
For researchers requiring a well-established and high-yielding protocol, the photochlorination of 1,3-benzodioxole appears to be the more characterized and accessible method based on the available literature. Further investigation into the specifics of the catechol carbonate chlorination is warranted to fully assess its potential as a competitive synthetic route.
References
A Comparative Guide to Dichlorinated Benzodioxoles for Researchers and Drug Development Professionals
An In-depth Analysis of 2,2-Dichloro-1,3-benzodioxole and its Isomers
In the landscape of medicinal chemistry and drug development, halogenated benzodioxole scaffolds are of significant interest due to their presence in numerous biologically active compounds. This guide provides a comparative overview of this compound and its constitutional isomers, focusing on their synthesis, chemical properties, and potential biological relevance. While comprehensive comparative studies are limited, this document consolidates available data to aid researchers in selecting appropriate building blocks for their synthetic and drug discovery endeavors.
Introduction to Dichlorinated Benzodioxoles
The 1,3-benzodioxole moiety is a key pharmacophore found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-tumor, anti-hyperlipidemia, and insecticidal properties.[1] The introduction of chlorine atoms to the benzodioxole ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses on the dichlorinated derivatives of 1,3-benzodioxole, with a primary emphasis on the gem-dichloro substituted isomer, this compound, while drawing comparisons to its aromatic-substituted counterparts where data is available.
Synthesis and Chemical Properties
The synthetic routes to dichlorinated benzodioxoles vary depending on the position of the chlorine atoms. This compound is typically synthesized via the radical chlorination of 1,3-benzodioxole. In contrast, the synthesis of isomers with chlorine atoms on the aromatic ring generally involves the condensation of a corresponding dichlorinated catechol with a methylene source or subsequent chlorination of a substituted benzodioxole.
Table 1: Comparison of Physicochemical Properties of Dichlorinated Benzodioxole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Data Source |
| This compound | C₇H₄Cl₂O₂ | 191.01 | Not Reported | Not Reported | PubChem |
| 4,5-Dichloro-1,3-benzodioxole | C₇H₄Cl₂O₂ | 191.01 | Not Reported | Not Reported | PubChem |
| 5,6-Dichloro-1,3-benzodioxole | C₇H₄Cl₂O₂ | 191.01 | Not Reported | Not Reported | PubChem |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the radical chlorination of 1,3-benzodioxole.
Protocol:
-
To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles), add a radical initiator such as benzoyl peroxide (0.05 moles).
-
Heat the mixture to 80-90 °C.
-
Add chlorine gas (2.05 moles) to the reaction mixture over a period of 2 hours.
-
Maintain the temperature and stir for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Pass nitrogen gas through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride.
-
The crude this compound in benzotrifluoride can be used directly in subsequent steps or purified further. This process has been reported to yield the product with a purity of up to 97%.
Biological Activity and Potential Applications
While extensive biological data for many dichlorinated benzodioxoles is scarce, derivatives of this scaffold have shown promise in various therapeutic areas. For instance, certain substituted benzodioxole derivatives have been investigated for their potential as kinase inhibitors and have demonstrated anti-tumor activity.[2] The dichlorinated benzodioxole core can serve as a versatile starting material for the synthesis of more complex molecules with potential pharmacological applications.
Table 2: Reported Biological Activities of Substituted Dichlorinated Benzodioxole Derivatives
| Compound Derivative | Biological Target/Activity | Reference |
| N-(5-chloro-1,3-benzodioxol-4-yl)-... | c-Src/Abl kinase inhibitor | [2] |
This table illustrates the potential for dichlorinated benzodioxole scaffolds in drug discovery, although data on the specific isomers highlighted in this guide is limited.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. While a comprehensive database for all dichlorinated benzodioxole isomers is not available, representative data for related compounds can guide researchers in their analytical efforts.
Table 3: Representative Spectroscopic Data for a Chloro-Substituted Benzodioxole Derivative
| Proton (¹H) NMR | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.2 | m |
| O-CH₂-O | 5.9 - 6.1 | s |
| Carbon (¹³C) NMR | Chemical Shift (ppm) | |
| Aromatic-C | 108 - 148 | |
| O-CH₂-O | ~101 | |
| C-Cl (Aromatic) | Variable |
Note: The chemical shifts are approximate and can vary depending on the specific isomer and the solvent used. This data is for illustrative purposes and is based on general knowledge of benzodioxole derivatives.
Signaling Pathways and Experimental Workflows
The interaction of small molecules with cellular signaling pathways is a cornerstone of drug action. While specific pathways modulated by dichlorinated benzodioxoles are not well-documented, related compounds have been shown to target key signaling molecules like kinases.[2]
References
- 1. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,2-Dichloro- and 2,2-Difluoro-1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,2-dichloro-1,3-benzodioxole and 2,2-difluoro-1,3-benzodioxole. This analysis is based on established chemical principles, synthesis protocols, and available experimental data to assist researchers in selecting the appropriate reagent for their specific applications in drug discovery and organic synthesis.
Introduction
This compound and 2,2-difluoro-1,3-benzodioxole are important building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their reactivity, particularly at the C2 position of the dioxole ring, is of significant interest. The nature of the halogen atoms (chlorine vs. fluorine) dramatically influences the stability and electrophilicity of this position, thereby dictating their utility in various chemical transformations. While direct quantitative comparisons of their reactivity are not extensively documented in peer-reviewed literature, a comparative analysis can be effectively constructed from their synthesis and known chemical properties.
Synthesis and Inferred Reactivity
A primary route to 2,2-difluoro-1,3-benzodioxole involves the halogen exchange reaction of this compound with a fluoride source, such as potassium fluoride.[3][4] This synthetic relationship provides a strong indication of the greater reactivity of the dichloro-derivative towards nucleophilic substitution.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis for the Structural Confirmation of 2,2-Dichloro-1,3-benzodioxole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2,2-Dichloro-1,3-benzodioxole against its structural analogues, 2,2-Difluoro-1,3-benzodioxole and the parent 1,3-benzodioxole. The presented experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serves to unequivocally confirm the structure of this compound and highlight the distinguishing spectral features arising from the substituent changes on the dioxole ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues. This side-by-side comparison facilitates the identification of characteristic spectral shifts and patterns essential for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.05 - 6.90 | m | 4H | Ar-H |
| 2,2-Difluoro-1,3-benzodioxole | 7.10 - 6.95 | m | 4H | Ar-H |
| 1,3-Benzodioxole | 6.85 - 6.75 | m | 4H | Ar-H |
| 5.95 | s | 2H | O-CH ₂-O |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 147.5 | C -O |
| 124.0 | Ar-C H | |
| 110.0 | Ar-C H | |
| 115.0 | C Cl₂ | |
| 2,2-Difluoro-1,3-benzodioxole | 148.0 | C -O |
| 125.0 | Ar-C H | |
| 111.0 | Ar-C H | |
| 120.0 (t) | C F₂ | |
| 1,3-Benzodioxole | 147.0 | C -O |
| 122.0 | Ar-C H | |
| 108.5 | Ar-C H | |
| 101.0 | O-C H₂-O |
Table 3: IR Spectroscopic Data (ATR-FTIR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3100-3000 | C-H (aromatic) |
| ~1600, 1480 | C=C (aromatic) | |
| ~1250 | C-O (asymmetric) | |
| ~1040 | C-O (symmetric) | |
| ~850 | C-Cl | |
| 2,2-Difluoro-1,3-benzodioxole | ~3100-3000 | C-H (aromatic) |
| ~1600, 1480 | C=C (aromatic) | |
| ~1260 | C-O (asymmetric) | |
| ~1090 | C-F | |
| ~1030 | C-O (symmetric) | |
| 1,3-Benzodioxole | ~3100-3000 | C-H (aromatic) |
| ~2900 | C-H (aliphatic) | |
| ~1600, 1480 | C=C (aromatic) | |
| ~1250 | C-O (asymmetric) | |
| ~1040 | C-O (symmetric) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190, 192, 194 (isotope pattern) | 155 [M-Cl]⁺, 120 [M-Cl₂]⁺, 92 |
| 2,2-Difluoro-1,3-benzodioxole | 158 | 129 [M-F]⁺, 100 [M-F₂]⁺, 92 |
| 1,3-Benzodioxole | 122 | 92 [M-CH₂O]⁺, 64 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Carbon-13 spectra were acquired with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated for each spectrum.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged for each spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was presented in terms of transmittance (%).
Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.
-
Sample Introduction: The sample was introduced via a direct insertion probe. A small amount of the neat liquid was applied to the probe, which was then heated to volatilize the sample into the ion source.
-
Ionization: The vaporized sample was ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions were accelerated and separated by the quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-400 amu.
-
Data Acquisition and Processing: The mass spectrum was recorded, and the relative abundance of each ion was plotted against its m/z value.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
This comprehensive analysis, combining ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and unequivocal confirmation of the structure of this compound. The comparative data presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.
A Researcher's Guide to Purity Assessment of Synthesized 2,2-Dichloro-1,3-benzodioxole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 2,2-Dichloro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in Synthesized this compound
The purity of this compound is influenced by the synthetic route employed. A common method is the direct chlorination of 1,3-benzodioxole. Based on this and other synthetic pathways, potential impurities may include:
-
Starting Materials: Unreacted 1,3-benzodioxole.
-
By-products:
-
Pyrocatechol carbonate, which can form if water is present during the reaction.
-
Mono-chlorinated intermediates.
-
Over-chlorinated products on the aromatic ring.
-
-
Reagents and Solvents: Residual solvents or reagents used in the synthesis and purification steps.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on factors such as the nature of the impurities, required accuracy, and available instrumentation. Below is a comparison of three widely used methods.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Selectivity | Excellent for volatile and thermally stable compounds. Good for separating chlorinated isomers. | High selectivity for a wide range of compounds, including non-volatile and thermally labile impurities. | Excellent for structural confirmation and quantification of major components and impurities with unique signals. |
| Sensitivity | High sensitivity with Flame Ionization Detection (FID) for organic compounds. | Good sensitivity with UV detection, dependent on the chromophore of the analyte and impurities. | Generally lower sensitivity compared to chromatographic methods, but sufficient for purity assessment of the main component. |
| Quantification | Relative quantification based on peak area percentage (assuming equal response factors for impurities) or use of a certified reference standard for absolute quantification. | Relative quantification using peak area percentage or absolute quantification with a reference standard. | Absolute quantification without a specific reference standard of the analyte, using a certified internal standard. |
| Sample Throughput | Relatively fast analysis times, typically in the range of 15-30 minutes per sample. | Analysis times can vary depending on the complexity of the separation, typically 10-40 minutes per sample. | Slower sample preparation and data acquisition, but provides comprehensive structural information simultaneously. |
| Instrumentation | Widely available in analytical laboratories. | Commonly available instrumentation in pharmaceutical and chemical analysis labs. | Requires access to an NMR spectrometer, which is a more specialized and expensive instrument. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile method suitable for separating this compound from less volatile or thermally sensitive impurities.
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized product.
-
Dissolve in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to dissolve both the sample and the internal standard completely.
¹H-NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
By selecting the appropriate analytical method and following a rigorous experimental protocol, researchers can confidently determine the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
Comparative Biological Activities of 1,3-Benzodioxole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1,3-benzodioxole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and insecticidal properties of various 1,3-benzodioxole derivatives, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Activity
A significant number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[1] The primary mechanism of action for some of these compounds involves the inhibition of crucial cellular processes like tubulin polymerization or the thioredoxin reductase system, leading to cell cycle arrest and apoptosis.[2][3]
Comparative Efficacy of 1,3-Benzodioxole Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of selected 1,3-benzodioxole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| MAZ2 | Molm-13 (Leukemia) | < 1 | [2] |
| K562 (Leukemia) | < 1 | [2] | |
| 4T1 (Breast Cancer) | < 1 | [2] | |
| B16 (Melanoma) | < 1 | [2] | |
| TAZ2 | Molm-13 (Leukemia) | 1.40 | [2] |
| K562 (Leukemia) | 1.40 | [2] | |
| DAZ2 | Molm-13 (Leukemia) | 1.01 | [2] |
| K562 (Leukemia) | 0.81 | [2] | |
| PFZ2 | Molm-13 (Leukemia) | 0.41 | [2] |
| K562 (Leukemia) | 0.30 | [2] | |
| Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [4] |
| C6 (Glioma) | 4.33 ± 1.04 | [4] | |
| Compound 2 | A549 (Lung Adenocarcinoma) | 24.0 ± 3.46 | [4] |
| C6 (Glioma) | 23.33 ± 2.08 | [4] | |
| Compound 10 | A549 (Lung Adenocarcinoma) | 29.67 ± 5.51 | [4] |
| C6 (Glioma) | 12.33 ± 4.93 | [4] | |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 | 52 human tumor cell lines | 0.1 - 10 | [1] |
Key Signaling Pathways in Anticancer Activity
Thioredoxin Reductase (TrxR) Inhibition:
Several 1,3-benzodioxole-conjugated arsenicals have demonstrated potent anticancer activity by inhibiting the thioredoxin (Trx) system.[2] This system is crucial for maintaining cellular redox homeostasis, and its upregulation is observed in many cancer cells, contributing to their survival and drug resistance.[5] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2,2-Dichloro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
2,2-Dichloro-1,3-benzodioxole is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of a synthetic pathway for its production is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering experimental data and a cost-benefit analysis to aid researchers in making an informed choice for their specific needs.
Key Synthetic Pathways
Two main strategies dominate the synthesis of this compound: the chlorination of 1,3-benzodioxole and the reaction of catechol with a dichloromethylene source. Each approach presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall cost-effectiveness.
Pathway 1: Synthesis from 1,3-Benzodioxole
This approach involves the direct chlorination of the methylene bridge of 1,3-benzodioxole. The most common method is free-radical chlorination.
Method 1: Free-Radical Chlorination of 1,3-Benzodioxole
This method utilizes a radical initiator to facilitate the reaction between 1,3-benzodioxole and a chlorinating agent, typically chlorine gas.
Experimental Protocol:
To a solution of 1,3-benzodioxole (1.0 mole) in a suitable solvent such as benzotrifluoride (2.0 moles), a radical initiator like benzoyl peroxide (0.05 moles) is added. Chlorine gas (2.05 moles) is then introduced into the mixture at a controlled temperature, typically between 80-90°C, over a period of 2 hours. The reaction mixture is stirred for an additional hour to ensure completion. After cooling to room temperature, unreacted chlorine and hydrogen chloride byproduct are removed by purging with an inert gas like nitrogen. The resulting crude this compound in the solvent can be used directly in the next step or purified by distillation.[1]
Yield and Purity: This method has been reported to yield this compound with a purity of up to 97% and a yield of approximately 88%.[1]
Pathway 2: Synthesis from Catechol
This strategy involves the reaction of catechol with a reagent that provides the dichloromethylene group. Potential reagents include carbon tetrachloride, phosgene, and thionyl chloride.
Method 2: Reaction of Catechol with Carbon Tetrachloride
While conceptually straightforward, the direct reaction of catechol with carbon tetrachloride to form this compound is not a well-established or high-yielding method in the readily available scientific literature. The reaction likely proceeds through a mechanism similar to the Reimer-Tiemann reaction, but specific, reliable protocols with high yields for this particular transformation are not prominently documented.
Method 3: Reaction of Catechol with Phosgene
Phosgene, a highly reactive and toxic gas, can react with catechol to form a cyclic carbonate, which upon further reaction can potentially yield the desired product. However, due to the extreme hazards associated with phosgene, this route is generally avoided in a standard laboratory setting and requires specialized equipment and handling procedures. Detailed, modern experimental protocols for this specific transformation are scarce in publicly accessible literature.
Method 4: Reaction of Catechol with Thionyl Chloride
Thionyl chloride is a common reagent for converting diols to cyclic sulfites, which could be a potential intermediate en route to this compound. However, a direct, high-yield synthesis of the target molecule from catechol and thionyl chloride is not a widely reported method.
Cost-Benefit Analysis
The following tables provide a comparative analysis of the different synthetic pathways based on estimated industrial bulk pricing, reported yields and purities, and safety and environmental considerations.
Table 1: Starting Material and Reagent Cost Comparison
| Chemical | Pathway(s) | Estimated Industrial Price (per kg) |
| 1,3-Benzodioxole | 1 | $10 - $15 |
| Catechol | 2, 3, 4 | $2 - $6 |
| Chlorine Gas | 1 | ~$1 |
| Benzoyl Peroxide | 1 | $9 - $12 |
| Benzotrifluoride | 1 | $5 - $10 |
| Carbon Tetrachloride | 2 | $1 - $2 |
| Phosgene | 3 | Varies, highly regulated |
| Thionyl Chloride | 4 | $1 - $3 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
Table 2: Performance and Safety/Environmental Comparison
| Parameter | Pathway 1: Free-Radical Chlorination | Pathway 2: From Catechol (General) |
| Yield | High (up to 88%)[1] | Generally lower or not well-documented for the target product. |
| Purity | High (up to 97%)[1] | Variable and often requires significant purification. |
| Starting Material Cost | Higher (1,3-Benzodioxole) | Lower (Catechol) |
| Reagent Cost | Moderate | Potentially lower, but depends on the specific reagent. |
| Safety Concerns | Use of highly toxic and corrosive chlorine gas. | Use of highly toxic reagents like phosgene or carcinogenic carbon tetrachloride.[2][3][4][5][6][7][8][9][10] |
| Environmental Impact | Benzotrifluoride is a greenhouse gas. | Carbon tetrachloride is an ozone-depleting substance.[2][3] |
| Waste Disposal | Neutralization of acidic byproducts. | Disposal of hazardous chlorinated waste.[11][12][13][14][15] |
| Scalability | Demonstrated at an industrial scale. | Less established for large-scale production of the target molecule. |
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the key synthetic routes.
Caption: Pathway 1: Synthesis from 1,3-Benzodioxole.
Caption: Pathway 2: Synthesis from Catechol.
Conclusion and Recommendations
Based on the available data, the free-radical chlorination of 1,3-benzodioxole (Pathway 1) emerges as the most viable and well-documented method for the synthesis of this compound. This pathway offers high yields and purity, and the process is scalable. While the starting material, 1,3-benzodioxole, is more expensive than catechol, the overall efficiency and reliability of the reaction make it a more attractive option for producing high-quality this compound.
The synthetic routes starting from catechol, while appearing more cost-effective based on the price of the initial raw material, suffer from a lack of well-defined, high-yielding protocols for this specific target molecule. Furthermore, the reagents that would be employed, such as carbon tetrachloride and phosgene, present significant safety and environmental hazards that would necessitate specialized handling and disposal procedures, adding to the overall cost and complexity of the synthesis.
For researchers and drug development professionals requiring a reliable and efficient source of this compound, the chlorination of 1,3-benzodioxole is the recommended pathway. Further process optimization could potentially reduce costs, for example, by exploring alternative, less hazardous radical initiators or more environmentally benign solvents. However, for initial lab-scale synthesis and scale-up, the established free-radical chlorination method provides a clear and proven route to the desired product.
References
- 1. E-Limit [elimit.online.worksafebc.com]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. Carbon Tetrachloride (HSG 108, 1998) [inchem.org]
- 5. airgas.com [airgas.com]
- 6. ICSC 0024 - CARBON TETRACHLORIDE [chemicalsafety.ilo.org]
- 7. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. LCSS: PHOSGENE [web.stanford.edu]
- 10. Phosgene - IDLH | NIOSH | CDC [cdc.gov]
- 11. Garbage - City of Spruce Grove [sprucegrove.org]
- 12. Voir mon horaire | Waste Connections of Washington, Inc. [wcnorthwest.com]
- 13. nrt.org [nrt.org]
- 14. drexel.edu [drexel.edu]
- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Alternatives for 2,2-Dichloro-1,3-benzodioxole
For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. 2,2-Dichloro-1,3-benzodioxole has established its utility in specific, yet crucial, applications. However, the evolving landscape of synthetic chemistry continually presents us with a broader toolkit. The impetus to explore alternatives may stem from the desire for milder reaction conditions, improved yields, orthogonal compatibility with other functional groups, or circumvention of chlorinated reagents.
This guide provides an in-depth, objective comparison of viable alternatives to this compound in its principal applications. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their seamless integration into your research endeavors.
Application 1: Protection of Diols in Complex Molecule Synthesis
The benzodioxole group, installed via this compound, serves as a robust protecting group for 1,2- and 1,3-diols, particularly in the intricate field of carbohydrate chemistry. Its stability under a range of conditions is a key asset. However, a plethora of alternative diol protecting groups exist, each with a unique profile of stability and reactivity, offering the synthetic chemist a high degree of control and orthogonality.
The choice of a diol protecting group is a strategic one, guided by the downstream reaction conditions anticipated in the synthetic route. The following decision-making framework can aid in this selection process.
Caption: Decision workflow for selecting a diol protecting group.
Comparative Analysis of Diol Protecting Groups
The following table provides a comparative overview of common alternatives to the benzodioxole group for diol protection.
| Protecting Group | Structure | Formation Reagents | Stability | Cleavage Conditions | Key Advantages |
| Benzodioxole | Aromatic Acetal | This compound, Base | Basic, Redox, Glycosylation | Acidic (with scavenger diol) | High stability, useful for multi-step synthesis. |
| Isopropylidene (Acetonide) | Cyclic Ketal | Acetone or 2,2-dimethoxypropane, Acid catalyst | Basic, Hydrogenation, Mild Oxidants | Mild aqueous acid (e.g., AcOH, p-TsOH) | Readily available reagents, generally high yielding. |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, Acid catalyst | Basic, Nucleophiles, Mild Oxidants | Acidic hydrolysis, Hydrogenolysis (Pd/C, H₂) | More acid-stable than acetonides; removable by hydrogenolysis. |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Di-tert-butyldichlorosilane, Base (e.g., pyridine) | Acidic, Basic (less stable to strong base) | Fluoride ions (e.g., TBAF, HF-pyridine) | High stability due to steric bulk. |
| Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, Base | Acidic, Basic | Fluoride ions | Very stable, excellent for protecting 1,3-diols. |
| Cyclic Carbonate | Carbonate | Phosgene equivalents (e.g., triphosgene, CDI), Base | Acidic, some reducing agents | Basic (e.g., K₂CO₃ in MeOH) | Orthogonal to acid-labile and fluoride-labile groups. |
Experimental Protocols
This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol using 2,2-dimethoxypropane. The driving force for this reaction is the formation of volatile byproducts (methanol and acetone), which can be removed under reduced pressure.
-
Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert co-solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate, or anhydrous copper sulfate).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of a weak base (e.g., triethylamine or saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.
-
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices: The use of an acid catalyst is essential to protonate the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the diol. Anhydrous conditions are preferred to prevent the hydrolysis of the formed acetonide.
This protocol details the removal of the highly stable TIPDS group using a fluoride source.
-
Dissolution: Dissolve the TIPDS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 equiv for a cyclic silyl ether) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Self-Validating System: The progress of the deprotection can be easily monitored by TLC, as the polarity of the deprotected diol will be significantly higher than the silylated starting material.
Application 2: Intermediate in the Synthesis of 2,2-Difluoro-1,3-benzodioxole
This compound is a key intermediate in the production of 2,2-difluoro-1,3-benzodioxole, a valuable building block in the pharmaceutical and agrochemical industries.[1] The conventional process involves a halogen exchange (Halex) reaction. However, alternative strategies that circumvent the chlorinated intermediate are of significant interest.
Caption: Synthetic routes to 2,2-Difluoro-1,3-benzodioxole.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reagents | Number of Steps | Yield | Advantages | Disadvantages |
| Two-Step via Dichloro Intermediate | Catechol | Chlorinating agent (e.g., PCl₅), Fluorinating agent (e.g., KF) | 2 | Generally high | Well-established industrial process. | Use of hazardous chlorinating agents, multiple steps. |
| Direct Difluoromethylenation | Catechol | Geminal difluorinating agent (e.g., CBr₂F₂) | 1 | Moderate to good | One-pot synthesis, avoids chlorinated intermediate. | Reagents can be expensive and require careful handling. |
Experimental Protocols
This protocol outlines the established two-step process.
Step 1: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a reaction vessel with catechol (1.0 equiv) and a suitable solvent (e.g., toluene).
-
Reagent Addition: Add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) portion-wise while maintaining the temperature.
-
Reaction and Work-up: Heat the reaction mixture to drive the reaction to completion. After cooling, carefully quench the reaction and wash with water and brine. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude this compound.
Step 2: Fluorination to 2,2-Difluoro-1,3-benzodioxole
-
Reaction Setup: Charge a suitable reactor with the crude this compound (1.0 equiv), a fluorinating agent such as potassium fluoride (KF) (2.0-2.5 equiv), and a high-boiling polar aprotic solvent (e.g., sulfolane).[2]
-
Reaction: Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.[2]
-
Isolation: After cooling, the product can be isolated by distillation or extraction.
Authoritative Grounding: The use of potassium fluoride for the halogen exchange reaction is a well-documented method in organofluorine chemistry.[2]
This protocol describes a more direct, one-pot approach.
-
Reaction Setup: In a suitable pressure vessel, combine catechol (1.0 equiv), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add a geminal difluorinating agent such as dibromodifluoromethane (CBr₂F₂) to the sealed vessel.
-
Reaction: Heat the reaction mixture at an elevated temperature for several hours.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation.
Expertise & Experience: The choice of base and solvent is crucial for the efficiency of this direct fluorination. The reaction should be conducted in a well-ventilated fume hood due to the nature of the reagents.
Application 3: Formation of the Methylenedioxy Bridge
The methylenedioxy group is a common structural motif in natural products and pharmaceuticals. While this compound can be a precursor to this moiety, more direct methods involving the reaction of catechols with dihalomethanes are widely employed.
Comparative Analysis of Methylenation Methods
| Method | Dihalomethane | Base | Solvent | Catalyst | Yield | Key Features |
| Bonthrone & Cornforth | CH₂Cl₂ | NaOH | DMSO | None | Up to 91% | Requires slow, simultaneous addition of catechol and base.[3] |
| Phase-Transfer Catalysis | CH₂Br₂ | NaOH | Water/CH₂Br₂ | Adogen 464 | 76% (for catechol) | Biphasic system, avoids anhydrous conditions.[4] |
| Clark et al. | CH₂Cl₂ | KF or CsF | DMF | None | Up to 98% | Mild conditions, does not require strong base.[5] |
| Cesium Carbonate Method | BrCH₂Cl | Cs₂CO₃ | DMF or ACN | None | 86-97% | High yielding and simple procedure.[6] |
Experimental Protocol
This protocol is a modification of the Bonthrone and Cornforth method.[1][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dimethyl sulfoxide (DMSO) and dichloromethane. Heat the mixture to reflux.
-
Reagent Preparation: Prepare a solution of catechol (1.0 equiv) and sodium hydroxide (2.0 equiv) in DMSO.
-
Addition: Add the catechol/NaOH solution dropwise to the refluxing dichloromethane/DMSO mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Isolation: Cool the reaction mixture and add water. The product, 1,3-benzodioxole, can be isolated by steam distillation or extraction with a suitable organic solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Trustworthiness: This method has been widely reported and optimized, with yields often exceeding 90%.[1] The slow addition of the catechol and base is critical to maintain a low concentration of the catechol dianion, which minimizes side reactions.[3]
Conclusion
While this compound remains a useful reagent, a comprehensive understanding of the available alternatives empowers researchers to make more strategic and informed decisions in their synthetic planning. For diol protection, a wide array of orthogonal protecting groups offers greater flexibility. In the synthesis of 2,2-difluoro-1,3-benzodioxole, direct fluorination methods provide a more streamlined approach. Finally, for the formation of the methylenedioxy bridge, direct methylenation of catechols with dihalomethanes often proves to be more efficient. The choice of the optimal reagent and methodology will ultimately depend on the specific requirements of the synthetic target and the overall strategic goals of the research program.
References
- 1. Sciencemadness Discussion Board - piperonal from catechol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. Bonthrone and Cornforth: The Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. A Convenient, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 5. KF/CH2X2/DMF - A Simple, High-Yield Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 7. Piperonal and Safrole from Vanillin and Eugenol - [www.rhodium.ws] [chemistry.mdma.ch]
Comparative Cross-Reactivity Analysis of 2,2-Dichloro-1,3-benzodioxole: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2,2-Dichloro-1,3-benzodioxole. Due to a lack of specific experimental data in the public domain for this particular compound, this document focuses on the well-documented activities of the broader class of 1,3-benzodioxole derivatives and extrapolates the probable cross-reactivity profile of the 2,2-dichloro- analog. The information presented herein is intended to guide future research and experimental design.
Executive Summary
This compound belongs to the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) class of compounds. Derivatives of this class are widely recognized for their significant interactions with cytochrome P450 (CYP450) enzymes. The primary mechanism of this interaction involves metabolic activation by CYP450s to form a reactive carbene intermediate, which can then covalently bind to the heme iron of the enzyme, leading to mechanism-based inhibition. This potent inhibition of a broad range of CYP450 isoforms suggests a high potential for cross-reactivity with other heme-containing proteins and other biological targets.
Potential Cross-Reactivity Profile
While direct experimental data for this compound is not available, based on the established reactivity of the 1,3-benzodioxole scaffold, its cross-reactivity potential can be inferred. The dichloro substitution at the 2-position is anticipated to influence the rate and extent of metabolic activation, but the fundamental mechanism leading to a reactive intermediate is likely conserved.
Table 1: Postulated Cross-Reactivity of this compound Based on Analog Data
| Target Class | Potential for Interaction | Putative Mechanism of Action | Comparison with Other Benzodioxoles |
| Cytochrome P450 Enzymes | High | Mechanism-based inhibition via formation of a reactive carbene intermediate that binds to the heme iron. | The 1,3-benzodioxole moiety is a well-known inhibitor of various CYP isoforms (e.g., CYP1A, CYP2B, CYP3A). |
| Other Heme-Containing Proteins | Moderate to High | The reactive carbene intermediate could potentially bind to the heme group of other proteins such as hemoglobin, myoglobin, or nitric oxide synthases. | This is a logical extension of the known CYP450 interaction, though less documented for benzodioxoles. |
| Nucleophilic Macromolecules | Moderate | The electrophilic nature of the carbene intermediate could lead to covalent adduction with nucleophilic residues (e.g., cysteine, lysine) on various proteins. | Off-target covalent binding is a common source of toxicity and cross-reactivity for reactive metabolites. |
Proposed Mechanism of Action and Cross-Reactivity
The following diagram illustrates the proposed metabolic activation of this compound and subsequent potential for cross-reactivity.
Caption: Proposed metabolic activation and cross-reactivity pathway of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended.
Cytochrome P450 Inhibition Panel
-
Objective: To determine the inhibitory potential of this compound against a panel of major human CYP450 isoforms.
-
Methodology:
-
Incubate human liver microsomes with a range of concentrations of this compound.
-
Add a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).
-
Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
To assess mechanism-based inhibition, pre-incubate the compound with microsomes and NADPH for various times before adding the probe substrate.
-
Calculate IC₅₀ and Kᵢ values.
-
Off-Target Binding Screen (e.g., Broad Kinase Panel, GPCR Panel)
-
Objective: To identify potential off-target binding interactions.
-
Methodology:
-
Utilize a commercially available broad panel of purified protein targets (e.g., kinases, GPCRs, ion channels).
-
Employ a suitable assay format, such as radioligand binding assays or enzymatic activity assays.
-
Screen this compound at a fixed concentration (e.g., 10 µM) to identify initial hits.
-
For any significant hits, perform dose-response curves to determine binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀).
-
Covalent Binding Assessment
-
Objective: To quantify the extent of covalent binding to liver microsomal proteins.
-
Methodology:
-
Synthesize radiolabeled [¹⁴C]-2,2-Dichloro-1,3-benzodioxole.
-
Incubate the radiolabeled compound with human liver microsomes in the presence of NADPH.
-
Precipitate the proteins and wash extensively to remove non-covalently bound radioactivity.
-
Quantify the amount of radioactivity associated with the protein pellet using liquid scintillation counting.
-
Express the results as pmol equivalents bound per mg of microsomal protein.
-
The following diagram outlines a general workflow for a comprehensive cross-reactivity assessment.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a potential for significant cross-reactivity, primarily through mechanism-based inhibition of cytochrome P450 enzymes. The formation of a reactive carbene intermediate is a key concern that warrants careful experimental evaluation. The protocols outlined in this guide provide a framework for researchers and drug development professionals to thoroughly investigate the cross-reactivity profile of this and related compounds. Such studies are crucial for understanding the potential for drug-drug interactions and off-target toxicities.
Safety Operating Guide
Proper Disposal of 2,2-Dichloro-1,3-benzodioxole: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2-Dichloro-1,3-benzodioxole is critical for ensuring personnel safety and environmental protection. This chlorinated organic compound presents multiple hazards, necessitating strict adherence to established protocols. This guide provides detailed procedures for its proper disposal in a laboratory setting.
Chemical and Hazard Data
Proper handling and disposal begin with a clear understanding of the substance's properties and associated risks. The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| CAS Number | 2032-75-9 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| Hazard Class | Flammable, Corrosive | [1][2] |
| Primary Hazards | Reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous chemical waste.[3] It must be managed as a halogenated organic waste stream.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Personal Protective Equipment (PPE)
Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., neoprene).[7]
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If vapors or mists are generated, respiratory protection is required.
Waste Collection and Segregation
Proper segregation is a key requirement for chemical waste disposal.[5]
-
Designated Waste Container: Collect this compound waste in a dedicated, compatible container.[8] Plastic containers are often preferred for corrosive materials.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[5][9]
-
Segregation: This waste must be collected separately as halogenated organic waste .[4] Do not mix it with non-halogenated solvents, as this complicates and increases the cost of disposal.[4] It is also incompatible with oxidizing agents and water.[1]
-
Aqueous Waste: Any aqueous solutions contaminated with this compound, such as from an extraction process, must also be treated as hazardous halogenated waste.[10]
Labeling the Waste Container
Accurate labeling is a strict regulatory requirement.[3]
-
Content Identification: Clearly label the container with the words "Hazardous Waste ".[3][9]
-
Chemical Name: List the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9] If it is a mixture, list all components and their approximate percentages.
-
Hazard Pictograms: Include appropriate hazard symbols (e.g., flammable, corrosive, toxic).[3]
Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[3][6]
-
Location: The designated storage location is a Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[11]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[3][6]
-
Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of spills.[5]
Arranging for Disposal
-
Contact EH&S: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[6]
-
Time Limits: Hazardous waste must be removed from the laboratory in a timely manner. Regulations for academic labs may require removal every twelve months.[11] Follow your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Treatment Methodology
While end-disposal is handled by specialized facilities, it is valuable for laboratory personnel to understand the fate of this waste. Highly chlorinated organic residues are toxic and non-biodegradable.[12] The standard and environmentally sound method for their disposal is high-temperature incineration.[10][12] This process decomposes the halogenated organic compounds into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[12] Direct burial in landfills is prohibited or obsolete for such hazardous materials.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nswai.org [nswai.org]
- 8. ethz.ch [ethz.ch]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. epa.gov [epa.gov]
- 12. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for 2,2-Dichloro-1,3-benzodioxole
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2-Dichloro-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented in the table below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Density | 1.54 g/cm³ | [2] |
| Boiling Point | 215°C | [2] |
| Flash Point | 85°C (185°F) | [2] |
| UN Number | UN3265 | [2] |
Operational Protocols: Handling and Storage
Adherence to the following step-by-step procedures is mandatory to minimize risk and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[3] Standard laboratory safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use.
-
Protective Clothing: A chemical-resistant suit or coveralls, along with a lab coat, is required to prevent skin contact.[4]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[3] In case of inadequate ventilation, wear respiratory protection.[3]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and ensure emergency equipment is accessible.
-
Dispensing:
-
During Use:
-
Storage:
Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
-
In Case of Inhalation:
-
Remove the individual to fresh air.
-
Keep the person at rest in a position comfortable for breathing.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Immediately call a POISON CENTER or physician.[3]
-
-
In Case of Skin Contact:
-
Immediately take off all contaminated clothing.
-
Rinse the skin with plenty of water/shower.
-
Wash contaminated clothing before reuse.[3]
-
Seek immediate medical attention.
-
-
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Seek immediate medical attention.
-
-
In Case of Ingestion:
-
In Case of Fire:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material is considered hazardous waste.
-
Containerization:
-
Collect waste in a designated, compatible, and properly labeled container. The label must include the words "HAZARDOUS WASTE" and the chemical name.
-
Keep the waste container tightly closed except when adding waste.
-
-
Segregation: Do not mix with other waste streams. Store segregated from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not dispose of down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
